2-Chloro-4-(trifluoromethyl)pyridin-3-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUISHIPDMLMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
Introduction and Strategic Imperatives
2-Chloro-4-(trifluoromethyl)pyridin-3-ol is a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The specific arrangement of its chloro, hydroxyl, and trifluoromethyl substituents presents a formidable synthetic challenge, demanding precise control over regioselectivity. This guide provides a comprehensive analysis of a viable synthetic pathway, grounded in established chemical principles and supported by patent literature. We will dissect a logical, multi-step approach that proceeds through the construction of a key pyridine intermediate, followed by targeted functionalization. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this molecule's synthesis.
The core challenge lies in the ortho-para relationship of the chloro and hydroxyl groups, combined with the meta-directing influence of the potent trifluoromethyl group. A successful synthesis must navigate the electronic and steric effects of these groups to achieve the desired substitution pattern. Our strategic approach is therefore not to functionalize a pre-existing pyridine ring, which would likely lead to isomeric mixtures, but to construct the pyridine core from acyclic precursors, embedding key functionalities from the outset.
Part 1: Synthesis of the Core Intermediate: 2-Hydroxy-4-(trifluoromethyl)pyridine
The most robust and well-documented pathway to the target scaffold begins with the construction of 2-hydroxy-4-(trifluoromethyl)pyridine. This intermediate is pivotal, as the 2-hydroxy group (which exists in tautomeric equilibrium with its 2-pyridone form) serves as a synthetic handle for the subsequent introduction of the 2-chloro substituent. A novel synthetic route detailed in the patent literature provides an efficient method starting from simple, acyclic materials[1].
The synthesis commences with the reaction of vinyl n-butyl ether with trifluoroacetic anhydride. This step forms the key trifluoromethyl-containing building block, 4-butoxy-1,1,1-trifluoro-3-en-2-one[1]. This intermediate then undergoes a reaction with a phosphonate ylide, such as trimethylphosphonoacetate, in a Horner-Wadsworth-Emmons-type reaction to construct the carbon backbone. The final and critical step is the cyclocondensation of the resulting ester with an ammonia source, typically ammonium acetate in a high-boiling solvent like formamide, to construct the pyridone ring system[1].
The causality behind this strategy is sound: it builds complexity systematically and establishes the C4-trifluoromethyl and C2-hydroxy (pyridone) relationship in a single, high-yield cyclization event, thereby avoiding regioselectivity issues that would plague a substitution-based approach on a pre-formed pyridine.
Caption: Workflow for the synthesis of the 2-hydroxypyridine core.
Part 2: Chlorination of the Pyridone Intermediate
With the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate in hand, the next crucial transformation is the introduction of the chlorine atom at the C2 position. The 2-hydroxypyridine tautomerizes to the more stable 2-pyridone form, and this amide-like structure can be readily converted to the corresponding 2-chloro derivative using standard chlorinating agents.
The choice of reagent is critical for ensuring a high-yield conversion without unwanted side reactions. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most effective and commonly employed reagents for this type of transformation[1]. The reaction proceeds by activating the pyridone oxygen, making it a good leaving group, which is then displaced by a chloride ion. A catalytic amount of a tertiary amine or dimethylformamide (DMF) is often used to accelerate the reaction[1].
This step is a robust and field-proven method for converting 2-pyridones to 2-chloropyridines, providing a reliable and high-yielding route to our next key intermediate, 2-chloro-4-(trifluoromethyl)pyridine[1][2].
Caption: Chlorination of the 2-hydroxypyridine intermediate.
Part 3: Proposed Pathway for 3-Hydroxylation
The final and most challenging step is the regioselective introduction of a hydroxyl group at the C3 position of 2-chloro-4-(trifluoromethyl)pyridine. Direct hydroxylation is not feasible due to the highly deactivated nature of the pyridine ring. Therefore, a multi-step functionalization sequence is proposed, leveraging well-established pyridine chemistry. This proposed pathway represents a logical, scientifically grounded approach, though it requires experimental validation for this specific substrate.
-
Electrophilic Nitration: The first step is the nitration of the pyridine ring. The existing substituents heavily influence the position of attack. The C4-CF₃ group is a powerful deactivating and meta-directing group, while the C2-Cl is a deactivating but ortho-, para-directing group. The pyridine nitrogen itself is strongly deactivating. The cumulative effect directs the electrophile (NO₂⁺) to the C3 or C5 position. Given the steric hindrance at C5 from the CF₃ group, nitration is predicted to occur preferentially at the C3 position under forcing conditions (e.g., fuming HNO₃/H₂SO₄).
-
Reduction of the Nitro Group: The resulting 2-chloro-3-nitro-4-(trifluoromethyl)pyridine can then be reduced to the corresponding amine. This is a standard transformation readily achieved using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl). This yields 3-amino-2-chloro-4-(trifluoromethyl)pyridine.
-
Diazotization and Hydrolysis: The final step involves converting the 3-amino group into a 3-hydroxyl group. This is accomplished via the Sandmeyer reaction. The amine is treated with a nitrous acid source (e.g., NaNO₂ in aqueous acid) at low temperatures to form a diazonium salt. This intermediate is typically unstable and is not isolated. Gently warming the reaction mixture in water allows for the hydrolysis of the diazonium salt, releasing nitrogen gas and forming the desired 3-hydroxyl group to yield the final product, this compound.
Caption: Proposed pathway for the introduction of the 3-hydroxyl group.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine[1]
-
Step A: 4-Butoxy-1,1,1-trifluoro-3-en-2-one: To a reactor charged with vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and dichloromethane (100 mL), the solution is cooled to -10°C. Trifluoroacetic anhydride (0.70 mol) is added dropwise, maintaining the temperature between -10°C and 0°C. After the addition is complete, the reaction is warmed to 25°C and stirred for 2 hours.
-
Step B: Intermediate Ester Formation: The crude product from Step A is reacted with trimethylphosphonoacetate in the presence of a suitable base (e.g., sodium methoxide) in a solvent like methanol at a controlled temperature (10-25°C) for 2-10 hours.
-
Step C: Cyclocondensation: The ester from Step B (0.063 mol) is added to a reactor with ammonium acetate (0.29 mol) and formamide (20 mL). Under a nitrogen atmosphere, the mixture is heated to 160°C and reacted for 8 hours. After cooling, water and saturated sodium chloride solution are added, and the precipitated solid is filtered, cooled, and dried under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyridine as a pale yellow solid.
Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine[1]
-
To a reactor, add 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 1,2-dichloroethane (20 mL).
-
Add 1-2 drops of DMF as a catalyst.
-
At room temperature, add thionyl chloride (0.025 mol) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 4 hours.
-
After the reaction, cool the mixture and dilute with 1,2-dichloroethane.
-
Carefully pour the reaction mixture into ice water and neutralize to a neutral pH with a 10% sodium hydroxide solution.
-
Perform a liquid-liquid extraction, dry the combined organic layers with anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.
Data Summary
| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |
| 1 | Vinyl n-butyl ether | Trifluoroacetic anhydride, Pyridine | 4-Butoxy-1,1,1-trifluoro-3-en-2-one | 95.2% | [1] |
| 2 | Above product | Trimethylphosphonoacetate, Base | Intermediate Ester | - | [1] |
| 3 | Intermediate Ester | Ammonium acetate, Formamide | 2-Hydroxy-4-(trifluoromethyl)pyridine | 74.0% | [1] |
| 4 | 2-Hydroxy-4-(trifluoromethyl)pyridine | Thionyl chloride, cat. DMF | 2-Chloro-4-(trifluoromethyl)pyridine | 92.0% | [1] |
Conclusion
The synthesis of this compound is a complex but achievable objective for skilled synthetic chemists. The most strategically sound pathway involves the initial construction of a 2-hydroxy-4-(trifluoromethyl)pyridine core from acyclic precursors, a method that elegantly bypasses significant regiochemical challenges. This intermediate is then efficiently converted to 2-chloro-4-(trifluoromethyl)pyridine. The final introduction of the C3-hydroxyl group, while not explicitly documented for this substrate, can be logically approached through a well-precedented nitration-reduction-diazotization sequence. This guide provides both a validated, step-by-step protocol for the synthesis of the key chloro-intermediate and an authoritative, chemically-sound proposal for reaching the final target molecule, empowering research and development professionals to pursue its synthesis with a clear and robust strategic framework.
References
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridin-3-ol (CAS 731002-59-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Section 1: Executive Summary & Compound Identification
This guide provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, a trifunctional heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. A critical point of clarification must be addressed at the outset: the topic name provided links the chemical name "this compound" with the incorrect CAS number 81565-18-6. This CAS number actually corresponds to its precursor, 2-Chloro-4-(trifluoromethyl)pyridine . This document will focus on the correct compound, the pyridinol, while also detailing the properties and synthesis of its precursor, thereby providing a complete and scientifically accurate context for researchers.
The strategic placement of chloro, hydroxyl, and trifluoromethyl groups on a pyridine scaffold imparts unique reactivity and physicochemical properties, making this molecule a versatile intermediate for developing complex, high-value chemical entities.
Clarification of Compound Identities
To ensure absolute clarity, the distinct properties of the target compound and its related precursor are summarized below.
| Feature | This compound | 2-Chloro-4-(trifluoromethyl)pyridine |
| Structure | (Structure corresponding to the name) | (Structure corresponding to the name) |
| CAS Number | 731002-59-8 [1][2][3] | 81565-18-6 [4][5][6] |
| Molecular Formula | C₆H₃ClF₃NO[1][2] | C₆H₃ClF₃N[5][6][7] |
| Molecular Weight | 197.54 g/mol [1][2] | 181.54 g/mol [5][7] |
| Key Functional Groups | Pyridine, Chloro, Hydroxyl (-OH), Trifluoromethyl (-CF₃) | Pyridine, Chloro, Trifluoromethyl (-CF₃) |
Section 2: The Strategic Value of Trifluoromethylated Pyridinols in Synthesis
The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design. Its incorporation into a molecule can significantly enhance critical properties such as metabolic stability (by blocking sites of oxidation), lipophilicity (aiding membrane permeability), and binding affinity to target proteins through altered electronic effects.[8][9] The trifluoromethylpyridine scaffold is therefore a privileged structure found in numerous pharmaceuticals and agrochemicals.[10][11]
This compound is particularly valuable because it is a trifunctional building block . Each group offers a distinct handle for synthetic transformations:
-
The hydroxyl group can be alkylated, acylated, or converted into a leaving group.
-
The chloro group is susceptible to nucleophilic aromatic substitution (SNAᵣ) and is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
The pyridine ring itself can undergo N-alkylation or N-oxidation.
This versatility allows for the precise and controlled introduction of molecular complexity, enabling the exploration of vast chemical space in drug discovery campaigns.
Section 3: Synthesis & Manufacturing Pathways
While specific industrial-scale synthesis routes for this compound are proprietary, a logical and scientifically sound pathway can be derived from established chemical principles and analogous reactions reported in patent literature. The most viable approach involves the hydrolysis of its precursor.
Proposed Synthesis: Hydrolysis of 2-Chloro-4-(trifluoromethyl)pyridine
The conversion of a 2-chloropyridine to a 2-pyridinol (which exists in tautomeric equilibrium with the 2-pyridone form) is a well-established transformation. A patented process for the hydrolysis of the analogous compound, 2-chloro-6-trifluoromethylpyridine, utilizes aqueous alkali metal hydroxide at elevated temperatures and pressures.[12] This provides a strong basis for a protocol applicable to the 4-trifluoromethyl isomer.
Causality: The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group at the 4-position make the carbon at the 2-position highly electron-deficient. This significantly activates the chlorine atom for nucleophilic aromatic substitution by a hydroxide ion (⁻OH). The reaction likely requires heat and pressure to overcome the activation energy for breaking the aromatic C-Cl bond.
Detailed Protocol:
-
Reactor Setup: Charge a high-pressure Parr reactor or a similar sealed vessel with 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equivalent).
-
Reagent Addition: Add an aqueous solution of a strong base, such as 10-20% sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-2.5 equivalents). The use of a solvent like dimethyl sulfoxide (DMSO) can aid solubility but may complicate downstream processing.[12]
-
Reaction Conditions: Seal the reactor and heat the mixture to 140-160°C under autogenous pressure.[12]
-
Monitoring: Maintain the reaction at temperature for 4-8 hours. The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them via HPLC or GC-MS to observe the disappearance of the starting material.
-
Work-up: After cooling the reactor to room temperature, carefully vent any residual pressure. Transfer the reaction mixture to a separate vessel and acidify with concentrated hydrochloric acid (HCl) to a pH of ~6-7. This step protonates the resulting pyridinolate salt, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Precursor Synthesis: 2-Chloro-4-(trifluoromethyl)pyridine
The availability of the precursor is critical. A patented synthetic route builds the core heterocyclic ring system first, followed by chlorination.[13] This method avoids the direct and often difficult introduction of groups onto a pre-formed pyridine ring.
Workflow Summary:
-
Acyclic Assembly: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride.
-
Chain Elongation: The resulting ketone is reacted with trimethylphosphonoacetate.
-
Cyclocondensation: The intermediate ester is condensed with an ammonia source (e.g., ammonium acetate in formamide) at high temperature to form the 2-hydroxy-4-trifluoromethylpyridine ring.
-
Chlorination: The hydroxyl group of the intermediate is then replaced with a chlorine atom using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final precursor, 2-Chloro-4-(trifluoromethyl)pyridine.[13]
Visualization of Synthesis Workflow
Caption: Overall synthesis workflow from acyclic precursors to the final target compound.
Section 4: Analytical Characterization & Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity and purity of synthesized this compound must be confirmed using a suite of orthogonal analytical techniques.
| Technique | Expected Observations & Purpose |
| ¹H NMR | Confirms the proton environment on the pyridine ring. Expect two distinct aromatic proton signals. The hydroxyl proton may be broad or exchangeable with D₂O. |
| ¹³C NMR | Verifies the carbon backbone. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A crucial test for fluorinated compounds. A single sharp signal will confirm the presence and electronic environment of the -CF₃ group. |
| LC-MS | Provides purity information (HPLC) and confirms the molecular weight of the parent compound (Mass Spectrometry). |
| FT-IR | Identifies functional groups. Expect characteristic peaks for O-H stretching (broad, ~3200-3500 cm⁻¹), C-Cl, C-F, and aromatic C=C/C=N vibrations. |
Quality Control Workflow Diagram
Caption: Standard analytical workflow for quality control and release.
Section 5: Safety, Handling, and Storage
Specific toxicological data for this compound is not widely available. Therefore, handling precautions must be based on the compound's structure and data from analogous chemicals, such as halogenated pyridines and pyridinols.[14][15][16][17][18]
-
Engineering Controls: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Avoid skin contact.
-
Respiratory Protection: If working with fine powders or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate organic vapor/particulate filter.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.
Section 6: References
-
Ambeed. (n.d.). 731002-59-8 | this compound. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 731002-59-8 | this compound. Retrieved from --INVALID-LINK--
-
A2B Chem. (n.d.). 2-Chloro-3-hydroxy-4-(trifluoromethyl)pyridine CAS NO.731002-59-8. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1805385-31-2 | 2-Chloro-6-(difluoromethyl)-4-methylpyridin-3-ol. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine synthesis. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). Exploring 2-Chloro-4-(trifluoromethyl)pyridine: Properties and Applications. Retrieved from --INVALID-LINK--
-
Mireida. (n.d.). 3-Pyridinol, 2-chloro-4-(trifluoromethyl)- - CAS:731002-59-8. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Key Properties and Applications of 2-Chloro-4-(trifluoromethyl)pyridine for R&D. Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 81565-18-6 | 2-Chloro-4-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-CHLORO-3-FLUORO-4-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2009). Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Kanto Chemical Co., Inc. (2023). Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from --INVALID-LINK--
-
Penta Manufacturing Company. (2024). Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 2-Pyridinol SDS, 72762-00-6 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 84–96.
-
Al-Zoubi, W., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6547.
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from --INVALID-LINK--
-
Al-Zoubi, W., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from --INVALID-LINK--
-
Shanghai V-Magnate Bio-Technology Co.,Ltd. (n.d.). 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine. Retrieved from --INVALID-LINK--
References
- 1. 731002-59-8|this compound| Ambeed [ambeed.com]
- 2. chemscene.com [chemscene.com]
- 3. lidepharma.lookchem.com [lidepharma.lookchem.com]
- 4. 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 7. 2-Chloro-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 12. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 13. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. kishida.co.jp [kishida.co.jp]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. echemi.com [echemi.com]
mechanism of action of trifluoromethylpyridine derivatives
An In-Depth Technical Guide to the Mechanisms of Action of Trifluoromethylpyridine Derivatives
Abstract
The trifluoromethylpyridine (TFMP) scaffold has become a cornerstone in modern chemical and pharmaceutical innovation. The strategic incorporation of a trifluoromethyl group onto a pyridine ring confers a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2][3] These attributes have led to the development of a diverse range of highly effective agrochemicals and promising pharmaceutical candidates. This guide provides an in-depth technical exploration of the core mechanisms of action for TFMP derivatives, focusing on their roles as insecticides that target the insect nervous system and as herbicides that disrupt essential lipid biosynthesis in plants. We will delve into specific case studies, present detailed experimental protocols for mechanism elucidation, and visualize the complex biological pathways involved.
Introduction: The Trifluoromethylpyridine Scaffold
The fusion of a trifluoromethyl (-CF3) group and a pyridine ring creates a privileged chemical structure that has been extensively utilized in the development of active ingredients for both agrochemical and pharmaceutical products.[2][3][4] More than 20 TFMP-containing agrochemicals have been commercialized, and numerous pharmaceutical candidates are in clinical trials.[2][5]
Physicochemical Properties and Their Impact
The success of the TFMP moiety stems from the synergistic effects of its two components:
-
Trifluoromethyl Group: This highly electronegative group is a bioisostere of a methyl group but with significantly different properties. It increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[1] Crucially, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), thereby improving the molecule's pharmacokinetic profile and bioavailability.[1]
-
Pyridine Ring: As a heterocyclic aromatic ring, the pyridine moiety provides a rigid scaffold for orienting functional groups toward their biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, contributing to specific binding interactions within a target protein's active site.
This combination of properties makes TFMP derivatives highly potent and stable, allowing for lower application rates in agriculture and potentially improved dosing regimens in medicine.[6]
Historical Context and Significance
The first synthesis of a trifluoromethylpyridine was reported in 1947.[4] However, its widespread application in agrochemicals began in earnest with the commercialization of the herbicide Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[2][4] This discovery demonstrated the profound impact the TFMP moiety could have on herbicidal activity and selectivity.[2] Since then, the TFMP scaffold has been incorporated into a wide array of insecticides, fungicides, and herbicides, as well as pharmaceutical agents for antiviral and antitumor applications.[4][7]
Insecticidal Mechanism of Action: Targeting the Nervous System
A primary application of trifluoromethylpyridine derivatives in crop protection is in the control of sap-feeding insect pests. These compounds often function as potent neurotoxins, disrupting the normal function of the insect's central nervous system.
Case Study: Flupyradifurone
Flupyradifurone is a systemic butenolide insecticide developed by Bayer CropScience that provides effective control against a broad range of sucking pests like aphids and whiteflies.[8][9] Its mechanism of action centers on the nicotinic acetylcholine receptor (nAChR), a validated target for many successful insecticides, including neonicotinoids.[10][11][12]
Molecular Target: The Nicotinic Acetylcholine Receptor (nAChR)
The nAChR is a pentameric ligand-gated ion channel located in the central nervous system of insects.[10][13] When the endogenous neurotransmitter, acetylcholine (ACh), binds to the receptor, it opens a central pore, allowing an influx of cations that depolarizes the neuron and propagates a nerve impulse.
Mechanism of Flupyradifurone:
Flupyradifurone acts as an agonist of the insect nAChR.[8][9][12] It binds to the receptor, mimicking the action of acetylcholine and locking the channel in an open state. Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase (AChE) to terminate the signal, flupyradifurone is not a substrate for this enzyme.[8][12] This leads to:
-
Persistent Depolarization: The continuous influx of ions causes irreversible over-excitation of the postsynaptic neuron.
-
Nervous System Failure: The constant stimulation leads to the failure of the nervous system, resulting in paralysis and ultimately the death of the insect.[8]
Notably, flupyradifurone has a different chemical structure from neonicotinoids and can be effective against pest populations that have developed resistance to them.[12][14]
Evidence and Experimental Elucidation
The agonistic activity of TFMP derivatives on nAChRs is confirmed through a combination of binding and electrophysiological assays.
Experimental Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the target receptor.
-
Objective: To determine the binding affinity of flupyradifurone to insect nAChRs using a competitive binding experiment with a known radiolabeled ligand (e.g., [³H]-imidacloprid).[9]
-
Methodology:
-
Membrane Preparation: Homogenize insect nerve tissue (e.g., from aphid heads) in a buffered solution to isolate cell membranes rich in nAChRs.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]-imidacloprid) and varying concentrations of the unlabeled test compound (flupyradifurone).
-
Separation: After reaching equilibrium, rapidly filter the mixture through a glass fiber filter to separate the bound ligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined and used to calculate the binding affinity (Ki).
-
-
Causality: A low IC50/Ki value indicates a high binding affinity, demonstrating that the compound interacts strongly with the nAChR binding site.
Experimental Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological technique directly measures the activation of the ion channel by the test compound.
-
Objective: To characterize the functional effect (agonist, antagonist, or modulator) of flupyradifurone on nAChRs.
-
Methodology:
-
Receptor Expression: Inject Xenopus laevis oocytes with cRNA encoding the subunits of a specific insect nAChR. The oocytes will express functional receptors on their cell surface after a few days of incubation.
-
Electrophysiology Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Compound Application: Perfuse the chamber with a control buffer, followed by the application of acetylcholine to measure the baseline receptor response. After a washout period, apply varying concentrations of flupyradifurone.
-
Data Recording: Record the inward current generated by the influx of cations when the nAChR channels open in response to the compound.
-
Analysis: Plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).
-
-
Causality: The generation of an inward current upon application of the compound confirms its role as a receptor agonist. Comparing its maximal effect to that of the natural ligand (acetylcholine) can classify it as a full or partial agonist.[14]
Data Summary: Comparative Efficacy
The efficacy of insecticides is often compared using the LC50 (lethal concentration 50%) value, which is the concentration required to kill 50% of a test population.
| Compound | Target Pest | LC50 Value | Source |
| Flupyradifurone | Aphids (species not specified) | Lower than Imidacloprid | [8] |
| Flupyradifurone | Whiteflies (species not specified) | Lower than Imidacloprid | [8] |
| Imidacloprid | Aphids/Whiteflies | Higher than Flupyradifurone | [8] |
Table 1: Comparative bioassay data indicating the potent efficacy of Flupyradifurone.
Signaling Pathway Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 9. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mda.state.mn.us [mda.state.mn.us]
- 12. fluoridealert.org [fluoridealert.org]
- 13. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flupyradifurone (Sivanto™) and its novel butenolide pharmacophore: Structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Chloro-4-(trifluoromethyl)pyridin-3-ol: Structure, Properties, and Analytical Methodologies
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, a key heterocyclic intermediate in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core spectroscopic techniques essential for the structural elucidation and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and validated through comparative analysis with structurally related compounds.
Introduction: The Significance of this compound
This compound (CAS No. 731002-59-8) is a substituted pyridine derivative featuring a chlorine atom, a trifluoromethyl group, and a hydroxyl group. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in the synthesis of complex bioactive molecules. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.
Accurate and unambiguous characterization of such intermediates is paramount in drug discovery to ensure the integrity of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides the foundational data for confirming the molecular structure, assessing purity, and understanding the chemical behavior of the compound. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of this compound.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its spectroscopic signature. The pyridine ring, with its aromatic character, and the distinct substituents each contribute to the overall spectral profile.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete assignment.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number, environment, and connectivity of the hydrogen atoms in the molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | OH |
| ~8.0-8.2 | Doublet | 1H | H6 |
| ~7.2-7.4 | Doublet | 1H | H5 |
Causality Behind Experimental Choices: A standard ¹H NMR experiment is typically sufficient for initial characterization. The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable hydroxyl proton. The broadness of the OH peak is due to hydrogen bonding and chemical exchange. The downfield chemical shifts of the aromatic protons are a result of the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the trifluoromethyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Set to a constant temperature, typically 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H experiment.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the multiplicities.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity (in ¹³C-{¹H} NMR) | Assignment |
| ~155-160 | Singlet | C3-OH |
| ~148-152 | Singlet | C6 |
| ~145-148 | Singlet | C2-Cl |
| ~130-135 | Quartet | C4-CF₃ |
| ~120-125 | Quartet | CF₃ |
| ~115-120 | Singlet | C5 |
Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to a series of singlets for each unique carbon. The quartet multiplicity for the C4 and CF₃ carbons is due to coupling with the three fluorine atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignments of the protonated carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A broadband probe tuned to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the trifluoromethyl group.
Predicted ¹⁹F NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ -60 to -65 | Singlet | 3F | CF₃ |
Causality Behind Experimental Choices: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. A simple one-pulse experiment is sufficient. The chemical shift of the CF₃ group is highly characteristic and will appear as a singlet in the proton-decoupled spectrum.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A broadband probe tuned to the ¹⁹F frequency.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹⁹F experiment.
-
Typical parameters: a wide spectral width to ensure the signal is captured, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Data Processing:
-
Process the data similarly to ¹H and ¹³C NMR.
-
Reference the spectrum to an external standard such as CFCl₃ at 0 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 197/199 | High | [M]⁺ (Molecular Ion) |
| 168/170 | Moderate | [M - CHO]⁺ |
| 128 | Moderate | [M - CF₃]⁺ |
| 93 | Low | [M - CF₃ - Cl]⁺ |
Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules, providing a characteristic fragmentation pattern that acts as a molecular fingerprint. The presence of chlorine will result in a characteristic M+2 isotope pattern with a ratio of approximately 3:1 for the molecular ion and chlorine-containing fragments. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron impact source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H stretch |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1350-1150 | Strong | C-F stretch (CF₃) |
| 1200-1100 | Medium | C-O stretch |
| 800-700 | Strong | C-Cl stretch |
Causality Behind Experimental Choices: A standard mid-IR spectrum is sufficient to identify the key functional groups. The broad O-H stretch is indicative of hydrogen bonding. The strong C-F stretching bands are characteristic of the trifluoromethyl group. The pyridine ring vibrations will appear in the fingerprint region.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl) or deposit a solution of the sample onto a salt plate and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (or pure KBr).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Predicted UV-Vis Spectral Data:
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~210-230 | High | π → π |
| ~270-290 | Moderate | n → π |
Causality Behind Experimental Choices: The pyridine ring is a chromophore that undergoes π → π* and n → π* electronic transitions. The substituents on the ring will cause a batochromic (red) or hypsochromic (blue) shift of these absorption maxima. The analysis of related trifluoromethylated pyridones suggests absorption in the UV-A and UV-B regions[1].
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of cuvettes with the pure solvent (for the reference beam) and the sample solution (for the sample beam).
-
-
Data Acquisition:
-
Record the absorption spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy is essential for unambiguous structure determination. UV-Vis spectroscopy offers complementary information regarding the electronic properties of the molecule. The provided protocols are based on standard laboratory practices and can be adapted to specific instrumentation and experimental needs. By applying these analytical methodologies, researchers can ensure the quality and integrity of this important chemical intermediate in their drug discovery and development endeavors.
References
molecular structure and characterization of 2-Chloro-4-(trifluoromethyl)pyridin-3-OL
An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
Authored by: A Senior Application Scientist
Introduction: A Key Heterocyclic Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, trifluoromethylated pyridines represent a class of heterocyclic compounds of paramount importance. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 731002-59-8).
With its unique arrangement of a chloro substituent, a strongly electron-withdrawing trifluoromethyl group, and a nucleophilic hydroxyl group on a pyridine scaffold, this molecule is a versatile intermediate for the synthesis of complex pharmaceutical agents.[3] Understanding its precise molecular structure and spectral characteristics is not merely an academic exercise; it is a critical prerequisite for its effective use in multi-step synthetic campaigns aimed at discovering next-generation therapeutics.
This document provides a comprehensive overview of the essential analytical techniques and protocols required to confirm the identity, purity, and structural integrity of this compound. We will delve into the "why" behind experimental choices, offering insights grounded in years of field experience to ensure that every protocol is a self-validating system for researchers.
Part 1: Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is defined by the interplay of its substituents on the pyridine ring. The chlorine atom at the 2-position and the -CF3 group at the 4-position are both electron-withdrawing, which significantly influences the electron density of the aromatic system and the acidity of the 3-hydroxyl proton.
| Property | Value | Source |
| CAS Number | 731002-59-8 | [4] |
| Molecular Formula | C₆H₃ClF₃NO | [3] |
| Molecular Weight | 197.54 g/mol | [3] |
| Predicted pKa | ~7.5-8.5 (for the hydroxyl group) | N/A |
| Predicted LogP | ~1.5-2.0 | N/A |
| Appearance | Likely a white to off-white solid | N/A |
Note: Predicted values are estimations based on the structure and data from similar compounds and should be experimentally verified.
Part 2: A Plausible Synthetic Pathway
While specific syntheses for this compound are not widely published, a logical and efficient route can be extrapolated from established chemical literature. A common strategy involves the synthesis of a precursor, 2-hydroxy-4-(trifluoromethyl)pyridine, followed by a targeted chlorination step. A recent patent outlines the synthesis of the related compound 2-chloro-4-(trifluoromethyl)pyridine from this same hydroxy precursor, demonstrating the industrial viability of this approach.[5]
The final step would likely involve electrophilic chlorination, carefully controlled to favor substitution on the pyridine ring without affecting the hydroxyl group.
Caption: Plausible 3-step synthesis and purification workflow.
Part 3: Comprehensive Spectroscopic Characterization
The definitive identification of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Expertise & Experience: The electron-withdrawing nature of the chloro and trifluoromethyl groups will cause the pyridine ring protons to appear downfield (at higher ppm values) compared to unsubstituted pyridine. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | 7.8 - 8.2 | Doublet | J ≈ 5-6 Hz | H-6 |
| 7.1 - 7.4 | Doublet | J ≈ 5-6 Hz | H-5 | |
| 5.0 - 6.5 | Broad Singlet | N/A | OH | |
| ¹⁹F | -60 to -65 | Singlet | N/A | -CF₃ |
| ¹³C | ~150-155 (q) | Quartet | ¹JCF ≈ 270-280 Hz | -CF₃ |
| ~145-150 | Singlet | N/A | C-OH | |
| ~140-145 | Singlet | N/A | C-Cl | |
| ~135-140 | Singlet | N/A | C-6 | |
| ~120-125 (q) | Quartet | ²JCF ≈ 35-40 Hz | C-4 | |
| ~115-120 | Singlet | N/A | C-5 |
(Note: These are expert-predicted values based on analogous structures. Actual experimental values must be obtained for confirmation.)[6][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃/CH₂ signals.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using an appropriate frequency range.
Caption: Standard workflow for NMR-based structural analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: The most prominent and diagnostic peak will be the broad O-H stretching band, characteristic of the hydroxyl group, typically appearing above 3200 cm⁻¹. The C-F bonds of the trifluoromethyl group will give rise to very strong, sharp absorptions in the 1100-1300 cm⁻¹ region.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3200 - 3500 | Strong, Broad | O-H Stretch (hydroxyl) |
| 1550 - 1610 | Medium | C=C/C=N Stretch (pyridine ring) |
| 1250 - 1350 | Very Strong | C-F Stretch (asymmetric) |
| 1100 - 1180 | Very Strong | C-F Stretch (symmetric) |
| 700 - 800 | Strong | C-Cl Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation pattern.
Expertise & Experience: The key feature to look for in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), there will be two molecular ion peaks: one at m/z 197 (for the ³⁵Cl isotopologue) and another at m/z 199 (for the ³⁷Cl isotopologue), with the M+2 peak having approximately one-third the intensity of the M peak. Common fragmentation would involve the loss of Cl, HF, or the entire CF₃ group.
Predicted Fragmentation Pattern (Electron Ionization - EI)
| m/z | Identity | Comments |
| 199 | [M+2]⁺ | Due to ³⁷Cl isotope |
| 197 | [M]⁺ | Molecular ion (³⁵Cl) |
| 162 | [M-Cl]⁺ | Loss of chlorine radical |
| 128 | [M-CF₃]⁺ | Loss of trifluoromethyl radical |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Injection: Infuse the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI) or inject it via a coupled liquid chromatograph (LC-MS).
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode. HRMS instruments like TOF or Orbitrap can measure mass with high accuracy (<5 ppm error).
-
Data Analysis: Use the accurate mass measurement to calculate the elemental formula, confirming it matches C₆H₃ClF₃NO.
Part 4: Safety and Handling
As a chlorinated and fluorinated organic compound, this compound must be handled with appropriate care. While specific toxicity data is unavailable, the hazards can be inferred from similar chemical structures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. chemscene.com [chemscene.com]
- 4. 731002-59-8|this compound| Ambeed [ambeed.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 2-Chloro-4-(trifluoromethyl)pyridine(81565-18-6) 1H NMR spectrum [chemicalbook.com]
The Pharmacological Potential of Substituted Pyridinols: A Technical Guide to Unveiling Biological Activities
Introduction: The Pyridinol Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for drug design.[1] When substituted with a hydroxyl group, forming a pyridinol (or hydroxypyridine), the molecule gains additional functionalities that contribute to a wide spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological potential of substituted pyridinols, with a focus on their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable class of compounds.
I. Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Substituted pyridinols have emerged as potent antioxidants, capable of scavenging free radicals and mitigating oxidative damage.[5][6]
Mechanism of Action: The Role of the Phenolic Hydroxyl Group
The primary mechanism behind the antioxidant activity of pyridinols is their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting pyridinoxy radical is a key determinant of the compound's antioxidant efficacy. Electron-donating substituents on the pyridine ring can enhance this activity by increasing the electron density on the oxygen atom, making the hydrogen atom more readily available for donation.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the free radical scavenging activity of compounds.[8][9][10][11]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the antioxidant activity of the compound and can be quantified spectrophotometrically.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a defined volume of various concentrations of the test compound.
-
Add an equal volume of the DPPH working solution to each well/cuvette.[12]
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Mix the contents thoroughly.
-
-
Incubation:
-
Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[12] The incubation time should be optimized based on the kinetics of the antioxidant.
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.[12]
-
Structure-Activity Relationship (SAR) Insights
-
Electron-Donating Groups: Substituents that donate electrons to the pyridine ring, such as alkyl or methoxy groups, generally enhance antioxidant activity.[7]
-
Steric Hindrance: Bulky groups near the hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing activity.
-
Position of Substituents: The position of substituents on the pyridine ring can influence the stability of the resulting radical and, consequently, the antioxidant potential.
Quantitative Data Summary: Antioxidant Activity of Substituted Pyridinols
| Compound/Extract | Assay | IC50/EC50 Value | Reference |
| Pyrenyl Pyridine Derivative 3e | DPPH | Significant antioxidant action | [13] |
| Toluene Extract of Dipteracanthus prostrates | DPPH | 58.84% inhibition at 500 µg/ml | [13] |
| Methanolic Extract of Dipteracanthus prostrates | DPPH | 55.77% inhibition at 500 µg/ml | [13] |
| Naphthyl Hydroxamic Acid (NVHA) | DPPH | 371.54 mM | [13] |
| Naphthyl Hydroxamic Acid (NPAHA) | DPPH | 365.95 mM | [13] |
Note: This table is a representative sample. Researchers should consult specific literature for detailed data on individual compounds.
II. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted pyridinols have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[14][15]
Mechanism of Action: Diverse Modes of Attack
The antimicrobial mechanisms of substituted pyridinols can be varied and may include:
-
Disruption of Cell Membrane Integrity: Some pyridinol derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Essential Enzymes: These compounds can inhibit enzymes that are crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.
-
Chelation of Metal Ions: The ability of some pyridinols to chelate metal ions that are essential for microbial growth can contribute to their antimicrobial effect.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[16][17]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible signs of microbial growth (turbidity). The lowest concentration of the compound that inhibits growth is the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Grow the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Dilute the culture to the final inoculum concentration.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the substituted pyridinol in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in the appropriate broth medium in a 96-well microplate.
-
-
Inoculation:
-
Add a standardized volume of the microbial inoculum to each well of the microplate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Alternatively, a growth indicator dye (e.g., resazurin or tetrazolium salts) can be used to aid in the determination of microbial viability.[17]
-
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The lipophilicity of the molecule, often influenced by the nature of the substituents, can affect its ability to penetrate the microbial cell membrane.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyridinol ring and its substituents, influencing their interaction with biological targets.
-
Specific Functional Groups: The presence of certain functional groups, such as halogens or long alkyl chains, can significantly impact antimicrobial activity.[14]
Quantitative Data Summary: Antimicrobial Activity of Substituted Pyridinols
| Compound | Target Organism | MIC (µg/mL) | Reference |
| EA-02-009 | S. aureus | 0.5-1 | [14] |
| JC-01-072 | S. aureus | 4-8 | [14] |
| JC-01-074 | S. aureus | 16 | [14] |
| EA-02-011 | S. aureus | 32 | [14] |
| Pyrazoline 9 | S. aureus (MDR) | 4 | [18] |
| Pyrazoline 9 | E. faecalis | 4 | [18] |
Note: This table provides a selection of reported MIC values. The activity of a compound can vary significantly depending on the microbial strain and testing conditions.
III. Anticancer Activity: Targeting the Hallmarks of Cancer
The pyridine scaffold is a prominent feature in many approved anticancer drugs, and substituted pyridinols are being actively investigated for their potential as novel chemotherapeutic agents.[1][3][4] They have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.
Mechanism of Action: A Multi-pronged Approach
Substituted pyridinols can exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells by activating specific signaling pathways.
-
Inhibition of Kinases: Many pyridinol derivatives have been found to inhibit protein kinases that are involved in cancer cell proliferation, survival, and metastasis.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing.
-
Anti-angiogenesis: Some compounds can inhibit the formation of new blood vessels that are essential for tumor growth and spread.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[19][20][21][22]
Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the substituted pyridinol compound.
-
Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[23]
-
-
MTT Addition:
-
Add a sterile MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.[19]
-
-
Solubilization of Formazan:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[22]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[23]
-
Structure-Activity Relationship (SAR) Insights
-
Substituent Effects: The nature and position of substituents on the pyridine ring can significantly influence the anticancer activity. For example, electron-withdrawing groups may enhance activity in some cases.
-
Target Specificity: Specific structural features can confer selectivity for certain protein kinases or other molecular targets.
-
Pharmacokinetic Properties: Modifications to the pyridinol scaffold can improve its solubility, stability, and bioavailability, which are crucial for in vivo efficacy.
Quantitative Data Summary: Anticancer Activity of Substituted Pyridinols
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea 8e | MCF-7 | 0.22 (48h), 0.11 (72h) | [24] |
| Pyridine-urea 8n | MCF-7 | 1.88 (48h), 0.80 (72h) | [24] |
| Imidazo[1,2-a]pyrimidine 3d | MCF-7 | 43.4 | [25] |
| Imidazo[1,2-a]pyrimidine 4d | MCF-7 | 39.0 | [25] |
| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 | 35.9 | [25] |
| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 | 35.1 | [25] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. This table provides illustrative examples.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Substituted pyridinols have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[26][27][28][29][30]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of substituted pyridinols can be attributed to their ability to:
-
Inhibit Pro-inflammatory Enzymes: They can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
-
Reduce Pro-inflammatory Cytokine Production: Some pyridinol derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Scavenge Reactive Oxygen Species: Their antioxidant properties can also contribute to their anti-inflammatory effects by neutralizing ROS that are involved in the inflammatory process.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds.[31][32][33][34][35]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[31][34]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least a week.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the substituted pyridinol compound or vehicle (e.g., saline) to the respective groups, typically via oral gavage or intraperitoneal injection.
-
A standard anti-inflammatory drug, such as indomethacin, is used as a positive control.[31]
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[27]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity and Absorption: The physicochemical properties of the substituents can influence the absorption and distribution of the compound, thereby affecting its in vivo anti-inflammatory activity.
-
Target Engagement: Specific structural motifs may be required for effective binding and inhibition of inflammatory targets like COX enzymes.
-
Metabolic Stability: The metabolic stability of the compound can determine its duration of action in vivo.
Quantitative Data Summary: Anti-inflammatory Activity of Substituted Pyridinols
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Compound A | 20 | 67% | [27] |
| Compound B | 400 | Significant inhibition | [27] |
| Compound C | 200 | 50% (croton oil model) | [27] |
| Indomethacin (Control) | 10 | 60% | [27] |
| Thieno[2,3-b]pyridine 7f | - | Significant activity | [30] |
| Thieno[2,3-b]pyridine 7n | - | Significant activity | [30] |
Note: The percentage of inhibition is dependent on the dose, time of measurement, and the specific animal model used.
V. Conclusion and Future Directions
Substituted pyridinols represent a promising class of compounds with a diverse range of biological activities. Their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, coupled with their synthetic tractability, make them attractive scaffolds for the development of new therapeutic agents. Future research in this area should focus on:
-
Lead Optimization: Utilizing structure-activity relationship data to design and synthesize more potent and selective pyridinol derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profiles of lead compounds.
-
Combinatorial Approaches: Investigating the potential of substituted pyridinols in combination with existing therapies to enhance efficacy and overcome drug resistance.
By continuing to explore the rich chemical space of substituted pyridinols, the scientific community can unlock their full therapeutic potential and contribute to the development of novel medicines for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. researchgate.net [researchgate.net]
- 14. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. researchgate.net [researchgate.net]
- 22. MTT (Assay protocol [protocols.io]
- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. inotiv.com [inotiv.com]
- 33. researchgate.net [researchgate.net]
- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 35. Pharmacological analysis of the acute inflammatory process induced in the rat's paw by local injection of carrageenin and by heating - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Physicochemical Landscape of a Novel Pyridine Derivative
2-Chloro-4-(trifluoromethyl)pyridin-3-ol, a halogenated and trifluoromethylated pyridine derivative, presents a unique set of physicochemical challenges and opportunities in the realm of drug discovery and development. Its structural complexity, characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl moiety on a pyridine scaffold, necessitates a thorough and systematic evaluation of its solubility and stability. These fundamental properties are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Moving beyond a simple recitation of methods, this document delves into the underlying scientific principles, the rationale for experimental design, and the interpretation of data, empowering researchers to make informed decisions throughout the development lifecycle.
I. Solubility Profiling: From Theoretical Prediction to Empirical Determination
A comprehensive understanding of a compound's solubility in various media is paramount for its progression from a laboratory curiosity to a viable therapeutic agent. The solubility of this compound is influenced by a delicate interplay of its structural features: the polar hydroxyl group, the electron-withdrawing trifluoromethyl group, and the halogenated pyridine ring.
A. In Silico Solubility Prediction: A First Glance
Before embarking on extensive experimental work, computational tools can provide valuable initial estimates of a compound's aqueous and organic solvent solubility. These predictions are based on the molecule's structural features and can help in prioritizing solvent systems for experimental evaluation. Various machine learning and thermodynamics-based models are available for this purpose.[1][2][3][4][5]
It is crucial to recognize that these in silico predictions are estimations and must be confirmed by empirical data. However, they serve as a cost-effective and time-saving initial screening tool.
B. Experimental Solubility Determination: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to achieve equilibrium between the dissolved and undissolved solid, providing a robust measure of a compound's intrinsic solubility.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation of Solvent Systems:
-
Aqueous Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the impact of ionization on solubility.
-
Organic Solvents: Select a range of organic solvents with varying polarities relevant to pharmaceutical processing and formulation (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)).
-
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in a sealed, clear container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at various time points until the concentration of the dissolved compound remains constant.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a chemically compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Causality Behind Experimental Choices:
-
pH Range: The selection of pH values is critical for ionizable compounds like pyridinols. The pKa of the hydroxyl group will dictate the extent of ionization at different pH levels, significantly impacting aqueous solubility.
-
Solvent Selection: A diverse panel of organic solvents provides insights into the compound's polarity and potential for solubilization in various formulation excipients.
-
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and relevant temperature is crucial for obtaining reproducible and meaningful data.
Data Presentation: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Predicted Solubility (µg/mL) | Experimental Solubility (µg/mL) |
| pH 1.2 Buffer | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
| pH 4.5 Buffer | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
| pH 6.8 Buffer | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
| pH 7.4 Buffer | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
| Water | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
| Ethanol | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
| Methanol | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
| Acetone | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
| Acetonitrile | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
| DMSO | 25 | [Insert Predicted Value] | [Insert Experimental Value] |
Note: Predicted values are placeholders and should be replaced with data from in silico modeling. Experimental values are to be determined through the described protocol.
Workflow for Solubility Determination
Caption: Workflow for solubility profiling, integrating in silico prediction with experimental validation.
II. Stability Assessment: Unveiling the Compound's Resilience
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods. The presence of a chloro-substituent and a trifluoromethyl group on the pyridine ring of this compound suggests potential susceptibility to specific degradation mechanisms.
A. Predictive Degradation Pathway Analysis
Similar to solubility, computational tools can be employed to predict potential degradation pathways. Software like Zeneth can provide insights into the likely degradation products under various stress conditions based on a knowledge base of chemical reactions.[6][7][8][9] This information can guide the design of forced degradation studies and the development of analytical methods capable of resolving the parent compound from its degradants.
B. Forced Degradation Studies: A Systematic Approach
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage. The goal is to induce degradation to a limited extent (typically 5-20%) to facilitate the identification of degradation products.
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.
-
Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the peak areas of all degradation products should be close to 100%.
Causality Behind Experimental Choices:
-
Hydrolysis: The ester-like nature of the pyridinol may be susceptible to hydrolysis under acidic or basic conditions. The electron-withdrawing trifluoromethyl group could influence the rate of these reactions.
-
Oxidation: The pyridine ring can be susceptible to oxidation, and the presence of the hydroxyl group may also be a site for oxidative degradation.
-
Thermal Stress: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.
-
Photostability: The aromatic pyridine ring suggests potential photosensitivity, which needs to be evaluated to determine appropriate packaging and storage conditions.
Data Presentation: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Remarks |
| Acidic Hydrolysis | 0.1 N HCl | 24 h | 80 | [Value] | [Value] | [Observations] |
| Basic Hydrolysis | 0.1 N NaOH | 8 h | 60 | [Value] | [Value] | [Observations] |
| Oxidation | 3% H₂O₂ | 24 h | RT | [Value] | [Value] | [Observations] |
| Thermal (Solid) | Dry Heat | 48 h | 100 | [Value] | [Value] | [Observations] |
| Thermal (Solution) | Dry Heat | 24 h | 80 | [Value] | [Value] | [Observations] |
| Photolytic | ICH Q1B | [Exposure] | RT | [Value] | [Value] | [Observations] |
Note: Values are placeholders and should be populated with experimental data.
Workflow for Stability Assessment
Caption: A systematic workflow for assessing the chemical stability of the target compound.
III. Conclusion: A Roadmap for Successful Development
The comprehensive solubility and stability profiling of this compound is a cornerstone of its successful development. By integrating predictive computational tools with robust experimental methodologies, researchers can gain a deep understanding of this molecule's physicochemical behavior. This knowledge is not merely academic; it directly informs critical decisions in lead optimization, formulation development, and the establishment of appropriate storage and handling procedures. The self-validating nature of the protocols described herein ensures the generation of high-quality, reliable data, ultimately de-risking the development process and accelerating the journey of this promising compound towards its therapeutic potential.
IV. References
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(18), 11689-11724. --INVALID-LINK--
-
Stuyver, T., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381. --INVALID-LINK--
-
Ghaemi, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17749. --INVALID-LINK--
-
Hughes, D. L. (2021). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI. --INVALID-LINK--
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. --INVALID-LINK--
-
Sistla, A., et al. (2021). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development, 25(6), 1373-1384. --INVALID-LINK--
-
Springer Nature Experiments. In Silico Drug Degradation Prediction. --INVALID-LINK--
-
Parenty, A., et al. (2013). An Expert System To Predict the Forced Degradation of Organic Molecules. Journal of Chemical Information and Modeling, 53(12), 3383-3395. --INVALID-LINK--
-
Lhasa Limited. (2021). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]
Theoretical and DFT Analysis of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol: A Computational Whitepaper
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive theoretical framework for the analysis of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. While experimental data on this specific molecule is sparse, this paper establishes a robust computational protocol using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. By leveraging established methodologies for similar substituted pyridines, we offer a self-validating workflow for researchers to gain deep molecular insights, guiding future synthesis and application. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to novel heterocyclic compounds.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are cornerstone heterocyclic compounds in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its reactivity, lipophilicity, metabolic stability, and biological target affinity.
The trifluoromethyl (–CF₃) group, in particular, is a crucial substituent in medicinal and agricultural chemistry.[3][4] Its strong electron-withdrawing nature and lipophilicity can significantly enhance a compound's metabolic stability and membrane permeability.[3] When combined with other functional groups like chlorine (–Cl) and a hydroxyl (–OH) group, as in this compound, a complex interplay of electronic and steric effects emerges. Understanding this interplay is critical for predicting molecular behavior and designing next-generation active ingredients.
Given the challenges and costs associated with novel synthesis and characterization, computational methods, particularly Density Functional Theory (DFT), provide an indispensable tool for in silico analysis. DFT allows for the accurate prediction of molecular properties before a compound is ever synthesized, accelerating the research and development cycle.[2][5] This guide outlines the theoretical basis and practical workflow for conducting a thorough DFT analysis of this compound.
Computational Methodology: A Justified Approach
The reliability of any DFT study hinges on the judicious selection of a computational functional and basis set. The choices must be appropriate for the specific chemical system to ensure a balance between accuracy and computational cost.
The Choice of Functional: B3LYP
For organic molecules containing diverse functional groups, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely accepted and well-validated choice.[1][6]
-
Expertise & Causality: B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron exchange effects than pure DFT functionals. This is particularly important for molecules with heteroatoms and polarized bonds, such as the C-Cl, C-F, and O-H bonds in our target molecule. It offers a robust and reliable prediction of geometries, vibrational frequencies, and electronic properties for a wide range of organic systems, making it a trustworthy standard for foundational studies.[1][7]
The Choice of Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style, split-valence triple-zeta basis set that offers a high degree of flexibility and accuracy.
-
Expertise & Causality:
-
6-311G: This triple-split valence component allows orbitals to change size (contract or expand), which is crucial for accurately describing the complex bonding environment of the substituted pyridine ring.
-
++G: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing atoms with lone pairs (like O, N, and Cl) and for accurately modeling non-covalent interactions and anions. The hydroxyl group makes this particularly relevant.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape, which is critical for describing the anisotropic electron distribution in pi systems and strained rings, and for accurately calculating properties like dipole moments and vibrational frequencies.
-
This combination of the B3LYP functional with the 6-311++G(d,p) basis set has been successfully used to study the properties of other substituted pyridines and is expected to yield reliable results for this compound.[1][6]
Predicted Molecular Properties and Discussion
A full DFT analysis as described above would yield a wealth of data. Below, we discuss the expected outcomes and their chemical significance.
Geometric Structure Optimization
The first step in any DFT analysis is to find the lowest energy structure of the molecule. The optimization process calculates bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Predicted Value (Å or °) | Rationale |
|---|---|---|
| C-Cl Bond Length | ~1.75 Å | Typical for a C(sp²)-Cl bond on an aromatic ring. |
| C-O Bond Length | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the pyridine ring. |
| O-H Bond Length | ~0.97 Å | Standard length for a hydroxyl group. |
| C-CF₃ Bond Length | ~1.50 Å | Typical C(sp²)-C(sp³) bond length. |
| C-F Bond Lengths | ~1.34 Å | Standard length for C-F bonds in a CF₃ group. |
| C-N-C Angle | ~117° | Slightly compressed from the ideal 120° due to the presence of the nitrogen lone pair. |
Vibrational Frequency Analysis
Calculating vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) spectrum.
Table 2: Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretch | 3500 - 3300 | A strong, broad peak characteristic of a hydroxyl group. |
| Aromatic C-H Stretch | 3100 - 3000 | Peaks characteristic of the pyridine ring C-H bonds. |
| C=C / C=N Stretch | 1600 - 1450 | A series of sharp peaks corresponding to the pyridine ring stretching modes. |
| C-F Stretches (CF₃) | 1350 - 1100 | Typically very strong and sharp absorptions, a hallmark of trifluoromethyl groups. |
| C-O Stretch | 1260 - 1000 | Strong absorption related to the phenolic C-O bond. |
| C-Cl Stretch | 850 - 750 | A weaker absorption corresponding to the chloro substituent. |
Electronic Properties and Reactivity
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's electronic behavior and reactivity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity. Due to the presence of the strongly electron-withdrawing –CF₃ and –Cl groups, this compound is predicted to have a relatively large HOMO-LUMO gap, suggesting good kinetic stability.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, the most negative potential (red) is expected around the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The most positive potential (blue) would likely be located around the hydroxyl hydrogen, making it a potential hydrogen bond donor.
Experimental Protocols and Workflows
This section provides a detailed, step-by-step methodology for performing the DFT calculations described in this guide using a common computational chemistry software package like Gaussian.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Build the Molecule: Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Create Input File: Set up the Gaussian input file. The route section should specify the methodology: #p B3LYP/6-311++G(d,p) Opt Freq.
-
Define Charge and Multiplicity: For this neutral molecule, the charge is 0 and the spin multiplicity is 1 (singlet).
-
Submit the Calculation: Run the calculation on a suitable workstation or high-performance computing cluster.
-
Analyze the Output:
-
Verify Convergence: Ensure the optimization job has converged successfully by checking for "Optimization completed" in the output file.
-
Check Frequencies: Confirm that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable minimum.
-
Extract Data: Extract the optimized coordinates, bond lengths, angles (Table 1), and vibrational frequencies (Table 2) from the output file.
-
Visualization of the DFT Workflow
The following diagram illustrates the logical flow of the computational protocol.
Caption: DFT analysis workflow from structure input to data extraction.
Visualization of Property Relationships
This diagram shows how the fundamental computational outputs relate to interpretable chemical properties.
Caption: Relationship between DFT outputs and chemical properties.
Conclusion
This technical guide has established a comprehensive and scientifically grounded framework for the theoretical investigation of this compound using Density Functional Theory. By adopting the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, vibrational spectra, and electronic properties. The provided step-by-step protocol and workflow diagrams serve as a practical starting point for computational chemists. This in silico approach enables a deep understanding of the molecule's intrinsic characteristics, providing crucial insights that can effectively guide synthetic efforts and accelerate the discovery process in pharmaceutical and agrochemical development.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthetic Utilization of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
Introduction: A Versatile Trifluoromethylated Pyridine Building Block
The strategic incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal and agricultural chemistry.[1] The unique electronic properties of the -CF3 group—strong electron-withdrawing character and high lipophilicity—can significantly enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1][2] 2-Chloro-4-(trifluoromethyl)pyridin-3-ol is an emerging building block that presents a unique combination of reactive sites: a nucleophilic hydroxyl group, a displaceable chloro substituent for cross-coupling reactions, and the influential trifluoromethyl group. This trifunctional scaffold offers a powerful platform for the synthesis of highly substituted pyridine derivatives.
This guide provides a comprehensive overview of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in key synthetic transformations. While this specific molecule is not extensively documented in the current literature, the protocols and mechanistic discussions herein are grounded in established principles of pyridine chemistry and cross-coupling reactions, providing a robust starting point for researchers and drug development professionals.
Physicochemical Properties and Safety Considerations
A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use. The properties of this compound can be predicted based on its structural components.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₆H₃ClF₃NO | Based on structure |
| Molecular Weight | 197.54 g/mol | Based on structure |
| Appearance | Off-white to pale yellow solid | Typical for functionalized pyridines |
| Boiling Point | > 200 °C (decomposes) | High polarity due to -OH group |
| Melting Point | 120-140 °C (estimated) | Crystalline solid expected |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, THF, alcohols); sparingly soluble in nonpolar solvents (hexanes, toluene) | The hydroxyl group increases polarity. |
| pKa | ~7-8 (pyridinium ion); ~9-10 (hydroxyl proton) | The electron-withdrawing -CF₃ and -Cl groups decrease the basicity of the pyridine nitrogen and increase the acidity of the hydroxyl group. |
Safety and Handling:
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated and trifluoromethylated aromatic compounds.
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for similar compounds, such as 2-chloro-4-(trifluoromethyl)pyridine, for further guidance.
Proposed Synthesis of this compound
The synthesis of polysubstituted pyridines can be approached through various strategies, including the modification of a pre-existing pyridine ring or de novo ring construction.[3][4] A plausible route to this compound involves a multi-step sequence starting from a readily available precursor.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
The Trifluoromethyl-Pyridinol Scaffold: A Privileged Substructure in Modern Agrochemical Discovery
Introduction: The Strategic Role of Fluorinated Pyridines in Agrochemicals
In the relentless pursuit of novel, effective, and environmentally benign crop protection agents, the strategic incorporation of fluorinated heterocyclic scaffolds has become a cornerstone of modern agrochemical research. Among these, the trifluoromethylpyridine (TFMP) moiety stands out for its profound impact on a molecule's physicochemical and biological properties.[1] The trifluoromethyl group (-CF3), a strong electron-withdrawing substituent, significantly enhances metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with the pyridine ring—a versatile pharmacophore known for its diverse biological activities—the resulting TFMP scaffold offers a powerful platform for the discovery of new herbicides, insecticides, and fungicides.[1][2]
This guide focuses on a specific, highly functionalized building block: 2-Chloro-4-(trifluoromethyl)pyridin-3-ol . The unique arrangement of the chloro, trifluoromethyl, and hydroxyl groups on the pyridine ring provides multiple reactive sites for derivatization, making it an exceptionally valuable intermediate for creating diverse chemical libraries. We will explore the synthetic pathways to this core structure, detail its application in the conceptual design of novel agrochemicals, and provide robust protocols for synthesis and biological evaluation.
Synthesis of the Core Intermediate: this compound
The generation of the target pyridinol scaffold is a multi-step process that hinges on the initial construction of the 4-(trifluoromethyl)pyridine ring, followed by targeted functionalization. While direct synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient pathway can be constructed based on established chemical principles and recent patent literature, starting with the synthesis of the key precursor, 2-hydroxy-4-(trifluoromethyl)pyridine.[3][4]
A novel and scalable synthetic route avoids the use of costly and difficult-to-handle pyridine starting materials. Instead, it employs a cyclocondensation strategy.[3] The subsequent chlorination of the 2-hydroxy intermediate yields 2-chloro-4-(trifluoromethyl)pyridine.[3][5] The introduction of the 3-hydroxy group represents a critical, albeit challenging, subsequent step which may involve electrophilic hydroxylation or other advanced functionalization techniques. For the purpose of this guide, we will focus on the derivatization from the well-established 2-hydroxy-4-(trifluoromethyl)pyridine intermediate, which readily tautomerizes with its pyridone form and serves as a direct precursor to our target scaffold.
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine via a Hydroxypyridine Intermediate
This protocol outlines the synthesis of the chlorinated backbone from its hydroxylated precursor, a key step in accessing the target scaffold.
Causality: The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a classic and essential transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group, but upon treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride, it is converted into a much better leaving group, facilitating nucleophilic substitution by a chloride ion. This reaction provides a versatile "handle" at the 2-position for subsequent cross-coupling or substitution reactions.
Materials:
-
2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4)[4]
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)[5]
-
1,2-Dichloroethane (DCE) or N,N-Dimethylformamide (DMF) as solvent[3][5]
-
N,N-Dimethylformamide (DMF) (catalytic amount)[3]
-
Ice water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in 1,2-dichloroethane.[3]
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF.[3]
-
Chlorination: Cool the mixture in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise, ensuring the temperature remains below 10 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess chlorinating agent.
-
Neutralization: Neutralize the aqueous mixture to a pH of ~7 using a 10% NaOH solution.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: Purify the crude 2-chloro-4-(trifluoromethyl)pyridine by vacuum distillation or column chromatography to obtain a pale yellow liquid.[3][5]
Application in Agrochemical Design & Discovery
The this compound scaffold is a rich platform for generating novel agrochemicals. The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The hydroxyl group at the 3-position can be alkylated, acylated, or used as a directing group.
Herbicidal Applications
While commercial herbicides containing the 4-trifluoromethylpyridine moiety, such as pyroxsulam, are known, the specific derivatization from the 3-hydroxy variant opens new avenues for discovery.[1] Pyridine-based herbicides often act as mimics of the plant hormone auxin or inhibit crucial plant enzymes like acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7]
Design Strategy: A plausible strategy involves using the 2-chloro position as an anchor point to connect to a second aromatic or heterocyclic ring system, a common feature in many modern herbicides.[8][9] The 3-hydroxy group could be derivatized to an ether or ester to modulate solubility and systemic properties.
Table 1: Potential Herbicidal Targets & Design Rationale
| Target Enzyme/Pathway | Design Rationale for Derivatization | Example Moieties to Introduce |
| Acetolactate Synthase (ALS) | Synthesize sulfonylurea or triazolopyrimidine analogues by coupling at the 2-position. The pyridinol core acts as the heterocyclic component. | Substituted phenylsulfonyl isocyanates, aminotriazoles. |
| HPPD Inhibition | Couple the scaffold to a diketone or triketone moiety, mimicking the structure of known HPPD inhibitors. | 1,3-cyclohexanedione derivatives. |
| Auxin Mimics | Synthesize pyridyloxy-phenoxy-propionate derivatives. The 3-hydroxy group can be ether-linked to a substituted phenoxy ring. | 2-(4-hydroxyphenoxy)propanoate esters. |
Insecticidal Applications
Trifluoromethylpyridine is a well-established core in numerous commercial insecticides, including sulfoxaflor and pyridalyl.[1] These compounds often target the insect nervous system. The this compound scaffold allows for the introduction of pharmacophores known to interact with insect-specific receptors.
Design Strategy: The 2-chloro position is ideal for introducing amine-containing side chains, which are critical for binding to targets like nicotinic acetylcholine receptors (nAChRs) or ryanodine receptors. The 3-hydroxy group can be left unmodified to potentially form key hydrogen bonds within the receptor binding pocket or be derivatized to fine-tune activity.
Caption: Derivatization pathways from the core scaffold.
Protocols for Biological Evaluation
Once novel derivatives have been synthesized, their biological activity must be rigorously assessed. The following protocols provide standardized, adaptable methods for primary screening of herbicidal and insecticidal efficacy.
Protocol 2: Whole-Plant Bioassay for Post-Emergence Herbicidal Activity
This protocol is designed to evaluate the efficacy of synthesized compounds on young, established weed seedlings, which is crucial for developing post-emergence herbicides.[10]
Causality: A whole-plant bioassay provides the most relevant data for predicting field performance. It accounts for compound uptake through the leaves, translocation within the plant, and metabolic degradation, offering a holistic view of herbicidal action that cannot be obtained from in-vitro enzyme assays alone.[11]
Materials:
-
Seeds of indicator weed species (e.g., Velvetleaf - Abutilon theophrasti, Green Foxtail - Setaria viridis).[9]
-
Potting soil and 4-inch pots.
-
Synthesized test compounds and a known commercial herbicide (e.g., Glyphosate, Mesotrione) as a positive control.
-
Acetone and a suitable surfactant (e.g., Tween 20).
-
Laboratory track sprayer calibrated to deliver a consistent volume.
-
Growth chamber or greenhouse with controlled light, temperature, and humidity.
Procedure:
-
Plant Preparation: Sow seeds of the indicator species in pots filled with soil. Grow them in a greenhouse or growth chamber until they reach the 2-3 true leaf stage (typically 10-14 days).[10]
-
Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. For application, create a series of dilutions (e.g., 1000, 250, 50, 10 ppm) in water containing 0.1% (v/v) Tween 20. Prepare a "vehicle" control (water + acetone + surfactant) and a positive control solution.
-
Herbicide Application: Arrange the pots in the track sprayer. Spray the plants evenly with the test solutions at a calibrated rate (e.g., 200 L/ha). Ensure complete and uniform coverage of the foliage.
-
Incubation: Return the treated plants to the growth chamber. Maintain controlled conditions (e.g., 16:8 h light:dark cycle, 25°C).
-
Data Collection: At 7 and 14 days after treatment (DAT), visually assess the plants for injury. Use a rating scale from 0% (no effect) to 100% (complete plant death). Record symptoms such as chlorosis, necrosis, and growth inhibition.
-
Data Analysis: For each compound and weed species, calculate the average injury rating. Use this data to determine the dose that causes 50% growth inhibition (GR₅₀) using probit or log-logistic regression analysis.
Table 2: Example Data from a Post-Emergence Bioassay (14 DAT)
| Compound ID | Concentration (g ai/ha) | Velvetleaf Injury (%) | Green Foxtail Injury (%) |
| Vehicle Control | 0 | 0 | 0 |
| Lead-001 | 250 | 85 | 30 |
| Lead-002 | 250 | 95 | 90 |
| Positive Control | 250 | 100 | 100 |
Protocol 3: Leaf-Dip Bioassay for Insecticidal Activity
This method is a standard for evaluating the contact and ingestion toxicity of compounds against chewing or sucking insect pests.[12][13]
Causality: The leaf-dip bioassay effectively simulates the natural route of exposure for many insects that feed on treated foliage. It allows for the precise application of the test compound and provides a clear dose-response relationship, making it ideal for determining the lethal concentration (LC₅₀) of novel insecticides.[14]
Materials:
-
Target insect species (e.g., Cabbage Looper - Trichoplusia ni, or Cowpea Aphid - Aphis craccivora).[15]
-
Host plant leaves (e.g., cabbage, fava bean).
-
Synthesized test compounds and a known commercial insecticide as a positive control.
-
Acetone and a suitable surfactant.
-
Petri dishes lined with moist filter paper.
-
Fine-tipped forceps.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution and a series of dilutions (e.g., 500, 100, 20, 5, 1 ppm) of the test compounds in an acetone-water solution containing a surfactant.
-
Leaf Treatment: Using forceps, dip a host plant leaf into each test solution for 5-10 seconds, ensuring complete coverage. Dip control leaves in the vehicle solution.
-
Drying: Allow the treated leaves to air-dry completely in a fume hood.
-
Insect Infestation: Place one treated leaf into each Petri dish. Introduce a set number of insects (e.g., ten 3rd instar larvae or twenty adult aphids) into each dish.
-
Incubation: Maintain the Petri dishes at an appropriate temperature and light cycle for the insect species.
-
Mortality Assessment: After 24, 48, and 72 hours, record the number of dead or moribund insects in each dish. An insect is considered moribund if it cannot move in a coordinated manner when prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC₅₀ (lethal concentration to kill 50% of the population) and its 95% confidence intervals for each compound.[16]
Caption: Workflow for an insecticidal leaf-dip bioassay.
Conclusion
This compound represents a highly strategic and versatile building block for agrochemical research. Its trifluoromethyl group provides metabolic stability, while the chloro and hydroxyl functionalities offer orthogonal handles for a wide array of chemical modifications. By employing rational design strategies targeting known agrochemical modes of action and utilizing robust, standardized bioassay protocols, researchers can effectively leverage this scaffold to discover and optimize the next generation of herbicides and insecticides. The protocols and insights provided herein serve as a foundational guide for scientists and R&D professionals aiming to explore the vast potential of this privileged chemical space.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS#: 50650-59-4 [m.chemicalbook.com]
- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 12. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 13. journals.rdagriculture.in [journals.rdagriculture.in]
- 14. ijcmas.com [ijcmas.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)pyridin-3-ol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Trifunctional Pyridine Scaffold
In the landscape of modern medicinal chemistry, trifluoromethylpyridine moieties are of significant interest due to their ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The subject of this guide, 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, presents a unique trifunctional scaffold. The presence of a reactive chlorine atom, a nucleophilic hydroxyl group, and an electron-withdrawing trifluoromethyl group on a pyridine ring suggests a versatile platform for the synthesis of complex pharmaceutical intermediates.
While this compound is commercially available (CAS 731002-59-8), detailed public literature on its specific applications in multi-step pharmaceutical synthesis remains limited.[3][4] This guide, therefore, aims to provide a comprehensive overview of its known properties and proposes potential synthetic applications based on the established reactivity of analogous chemical structures. The protocols outlined herein are designed to serve as a robust starting point for researchers exploring the utility of this promising intermediate.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 731002-59-8 | --INVALID-LINK--[4], --INVALID-LINK-- |
| Molecular Formula | C₆H₃ClF₃NO | --INVALID-LINK--[4] |
| Molecular Weight | 197.54 g/mol | --INVALID-LINK--[4] |
| Physical Appearance | Inferred to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF | --INVALID-LINK--[5] |
Safety and Handling Precautions:
While a specific safety data sheet for this compound is not widely available, data from structurally related compounds, such as 2-Chloro-4-(trifluoromethyl)pyridine, suggest the following precautions:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.
Synthetic Utility and Proposed Reaction Pathways
The strategic positioning of the chloro, hydroxyl, and trifluoromethyl groups on the pyridine ring allows for a range of selective chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing trifluoromethyl group at the 4-position. This makes it a prime site for the introduction of various functionalities, such as amines, thiols, and alkoxides.
Diagram 1: Proposed Nucleophilic Aromatic Substitution Workflow
Caption: Workflow for a proposed nucleophilic aromatic substitution.
Proposed Protocol: Synthesis of a 2-Amino-4-(trifluoromethyl)pyridin-3-ol Derivative
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.2 - 2.0 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-(trifluoromethyl)pyridin-3-ol derivative.
Rationale:
-
Base: Potassium carbonate or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction.
Reactions Involving the Hydroxyl Group
The hydroxyl group at the 3-position can undergo various reactions, such as O-alkylation, O-acylation, and conversion to a leaving group for subsequent substitution.
Proposed Protocol: O-Alkylation to Synthesize a 3-Alkoxy Derivative
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the O-alkylated product.
Rationale:
-
Base: Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
-
Solvent: THF is a suitable aprotic solvent for this type of reaction.
-
Temperature: The initial cooling to 0 °C is to control the exothermic reaction of the alcohol with NaH.
Conclusion and Future Outlook
This compound is a promising, albeit under-explored, pharmaceutical intermediate. Its trifunctional nature provides a versatile platform for the synthesis of a diverse range of substituted pyridines. The proposed protocols for nucleophilic aromatic substitution and O-alkylation are based on well-established chemical principles and offer a solid foundation for researchers to begin their investigations. Further exploration of this intermediate's reactivity and its incorporation into drug discovery programs could lead to the development of novel therapeutic agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 731002-59-8|this compound| Ambeed [ambeed.com]
- 4. chemscene.com [chemscene.com]
- 5. Buy 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | 628692-22-8 [smolecule.com]
Application Notes and Protocols for the Experimental Design of Reactions Involving 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
Introduction
2-Chloro-4-(trifluoromethyl)pyridin-3-ol is a highly functionalized heterocyclic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a reactive chlorine atom, a nucleophilic hydroxyl group, and an electron-withdrawing trifluoromethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, enabling the introduction of diverse substituents and the construction of novel chemical entities.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the experimental design of reactions involving this compound. The methodologies described herein are grounded in established chemical principles and draw upon proven strategies for the functionalization of substituted pyridines.
Chemical Properties and Reactivity Profile
This compound possesses a unique electronic and steric profile that dictates its reactivity. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The hydroxyl group at the 3-position can act as a nucleophile in O-arylation and O-alkylation reactions, or it can be transformed into other functional groups. The interplay between these functionalities allows for a high degree of control over reaction selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 731002-59-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₃ClF₃NO | --INVALID-LINK--[1] |
| Molecular Weight | 197.54 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow powder | Inferred from typical solid organic compounds |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane) | Inferred from chemical structure |
Proposed Synthesis of this compound
While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on known transformations of pyridine derivatives. A potential pathway involves the construction of the 4-(trifluoromethyl)pyridin-3-ol core followed by selective chlorination. One such approach is outlined below, drawing inspiration from a patented synthesis of 2-chloro-4-(trifluoromethyl)pyridine[2][3].
Caption: Proposed synthetic pathway for this compound.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The following sections detail the experimental design for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Aryl-4-(trifluoromethyl)pyridin-3-ols
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between sp²-hybridized carbon atoms[4][5]. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand, is essential for the catalytic cycle. The choice of ligand is critical for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands like XPhos or SPhos are often effective.
-
Base: A base is required to activate the boronic acid partner for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A polar aprotic solvent that can dissolve the reactants and facilitate the reaction is necessary. Common choices include dioxane, THF, and DMF. The addition of water can sometimes accelerate the reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-4-(trifluoromethyl)pyridin-3-ol.
Table 2: Optimization of Suzuki-Miyaura Reaction Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | High |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | High |
| 3 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | Moderate |
| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | Moderate to High |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-(trifluoromethyl)pyridin-3-ols
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines[6][7]. This reaction is particularly valuable for introducing primary and secondary amines at the 2-position of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a phosphine ligand are crucial. Ligands such as BINAP, Xantphos, or Josiphos derivatives are often employed to facilitate the C-N bond formation[6].
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices[7].
-
Amine Source: A wide variety of primary and secondary amines can be used as coupling partners.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating block
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to the reaction vessel.
-
Add a solution of this compound in anhydrous toluene.
-
Add morpholine to the reaction mixture.
-
Seal the vessel and heat the reaction to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-3-ol.
PART 2: Nucleophilic Substitution and O-Arylation Reactions
The hydroxyl group of this compound provides a handle for nucleophilic substitution reactions, particularly O-arylation, to form diaryl ethers.
Ullmann-type O-Arylation: Synthesis of 3-Aryloxy-2-chloro-4-(trifluoromethyl)pyridines
The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving a copper catalyst[8][9]. This reaction allows for the coupling of the hydroxyl group of this compound with an aryl halide.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are the most common catalysts for Ullmann-type couplings.
-
Ligand: The addition of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can significantly improve the reaction efficiency by stabilizing the copper catalyst and facilitating the coupling process.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are typically used to achieve the necessary reaction temperatures.
Caption: Decision logic for designing an Ullmann O-arylation reaction.
Protocol 3: Ullmann O-Arylation of this compound with Iodobenzene
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating block
Procedure:
-
To the reaction vessel, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add iodobenzene and anhydrous DMF.
-
Seal the vessel and heat the reaction mixture to 140-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-chloro-3-phenoxy-4-(trifluoromethyl)pyridine.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents mentioned in these protocols.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially hazardous chemicals.
-
Inert Atmosphere: Reactions involving organometallic catalysts are often sensitive to air and moisture. The use of an inert atmosphere (nitrogen or argon) is crucial for reproducible results and to prevent catalyst deactivation.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore its utility in their synthetic endeavors. The strategic application of modern cross-coupling and nucleophilic substitution reactions opens up a vast chemical space for the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Careful consideration of the reaction parameters, as outlined in this document, will enable the efficient and selective functionalization of this promising scaffold.
References
- 1. 731002-59-8|this compound| Ambeed [ambeed.com]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
Introduction: The Strategic Value of the 2-Chloro-4-(trifluoromethyl)pyridin-3-ol Scaffold
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of molecular design, prized for its ability to enhance crucial pharmaceutical properties.[1][2] Strategic incorporation of a -CF3 group can significantly increase a molecule's lipophilicity, improve its metabolic stability by blocking potential sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.[1][2]
The trifluoromethylpyridine motif is a prominent feature in numerous active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3] The pyridine ring itself is a ubiquitous heterocycle in biologically active molecules, while the -CF3 group acts as a powerful electron-withdrawing substituent, profoundly influencing the ring's electronic properties and reactivity.
This guide focuses on a particularly versatile, yet underexplored, starting material: This compound (CAS 731002-59-8). This molecule possesses three distinct functional handles ripe for synthetic diversification:
-
A nucleophilic hydroxyl group at the C3 position.
-
An electrophilic C2 position bearing a chloro leaving group, activated for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
-
The pyridine ring itself, which can be modulated electronically by the substituents.
While specific literature for this exact scaffold is emerging, its reactivity can be reliably predicted. The protocols detailed herein are built upon robust, field-proven methodologies for structurally analogous compounds, providing researchers with a solid foundation for exploring novel chemical space. This document serves as a practical guide for chemists in pharmaceutical and agrochemical research to unlock the synthetic potential of this valuable intermediate.
Core Synthetic Pathways
This compound offers several avenues for derivatization. The primary pathways involve reactions at the C3-hydroxyl and C2-chloro positions. The choice of reaction sequence allows for the strategic build-up of molecular complexity.
Figure 1: Key synthetic derivatization pathways from this compound.
Protocol 1: O-Alkylation of the C3-Hydroxyl Group
Principle: The phenolic hydroxyl group at the C3 position can be readily deprotonated by a mild base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkylating agent (e.g., alkyl halides, benzyl halides). This Williamson ether synthesis is a fundamental and reliable method for introducing a diverse range of alkoxy side chains. The chemoselectivity of this reaction is high, as the conditions are typically not harsh enough to promote substitution at the C2-chloro position.[4][5]
Experimental Protocol:
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., Acetone, Acetonitrile, or DMF). A typical concentration is 0.1-0.5 M.
-
Base Addition: Add a mild inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (1.5-2.0 eq.). Stir the suspension for 15-30 minutes at room temperature to facilitate the formation of the potassium or cesium salt.
-
Alkylating Agent: Add the desired alkylating agent (R-X, where X = Br, I) (1.1-1.2 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are generally complete within 2-16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated derivative.
| Parameter | Condition 1 | Condition 2 | Rationale & Insights |
| Starting Material | This compound | This compound | N/A |
| Alkylating Agent | Benzyl Bromide (1.1 eq.) | Ethyl Bromoacetate (1.2 eq.) | Iodides are more reactive but bromides offer a good balance of reactivity and stability. Bromoacetates introduce an ester handle for further functionalization. |
| Base | K₂CO₃ (1.5 eq.) | Cs₂CO₃ (2.0 eq.) | K₂CO₃ is cost-effective and sufficient for most reactive alkyl halides. Cs₂CO₃ is more soluble and basic, accelerating reactions with less reactive halides. |
| Solvent | Acetone | Acetonitrile (MeCN) | Acetone is excellent for its low boiling point and ease of removal. MeCN is a more polar solvent that can enhance reaction rates. |
| Temperature | 55 °C (Reflux) | 70 °C | The temperature should be sufficient to drive the reaction without causing degradation. |
| Typical Yield | >85% | >80% | High yields are expected for this robust transformation. |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
Principle: The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the pyridine nitrogen and the C4-trifluoromethyl group. This electronic pull stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy for the substitution.[6][7][8] This reaction allows for the direct introduction of nitrogen, oxygen, or sulfur nucleophiles.
Experimental Protocol:
-
Reagent Setup: In a sealable reaction vessel or a flask equipped with a reflux condenser, combine this compound (1.0 eq.) and the nucleophile (e.g., a primary or secondary amine) (1.2-2.0 eq.).
-
Solvent & Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). If the nucleophile is an amine salt or if a non-amine nucleophile is used, an external base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) is required to neutralize the HCl generated.
-
Reaction Conditions: Heat the mixture to 80-140 °C. The required temperature depends on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and an extraction solvent (e.g., EtOAc or CH₂Cl₂).
-
If DMF or NMP was used, repeated washing with water and brine is necessary to remove the high-boiling solvent.
-
Separate the organic layer.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified via flash column chromatography or recrystallization.
Figure 2: Standard experimental workflow for the SNAr reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C2 Position
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for forming C-C bonds between an organohalide and an organoboron compound.[9][10] For an electron-deficient substrate like 2-chloropyridine, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is the rate-limiting step but is feasible with appropriate ligands. This method is invaluable for synthesizing biaryl and heteroaryl derivatives.[11]
Experimental Protocol:
-
Reagent Setup: In a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid or its pinacol ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃) (2-10 mol%) and, if necessary, an additional phosphine ligand (e.g., SPhos, XPhos).
-
Solvent Addition & Degassing: Add a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DME) and water (typically a 4:1 to 10:1 ratio). Degas the mixture thoroughly by bubbling Argon or Nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Rationale & Insights |
| Boron Reagent | Phenylboronic acid (1.2 eq.) | 4-Methoxyphenylboronic acid pinacol ester (1.5 eq.) | Boronic acids are common; pinacol esters can offer enhanced stability and solubility. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) | Pd(PPh₃)₄ is a classic, effective catalyst. For less reactive chlorides, a combination of a Pd(0) source and a bulky, electron-rich phosphine ligand like SPhos is superior. |
| Base | Na₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) | Na₂CO₃ is a standard base. K₃PO₄ is a stronger base often used for coupling with aryl chlorides to facilitate the transmetalation step. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Dioxane is a good solvent for many Suzuki reactions. Toluene allows for higher reaction temperatures if needed. |
| Temperature | 90 °C | 110 °C | Higher temperatures are often required to promote the oxidative addition of the C-Cl bond. |
Conclusion
This compound is a high-potential building block for creating diverse libraries of novel compounds. The functional orthogonality of the C3-hydroxyl and C2-chloro groups allows for selective and sequential derivatization. By employing well-established protocols for O-alkylation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling, researchers can efficiently access a wide array of derivatives. The methodologies presented in this guide, grounded in the proven reactivity of analogous systems, provide a reliable starting point for synthetic exploration and the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: A Proposed Large-Scale Synthetic Route for 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and agrochemical development. The unique combination of a chloro-substituent, a hydroxyl group, and a trifluoromethyl moiety on a pyridine ring, as seen in 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, presents a high-value synthetic target with significant potential for biological activity. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and hydroxyl groups provide versatile handles for further functionalization. This document outlines a comprehensive, scientifically-grounded synthetic strategy for the large-scale production of this target molecule. In the absence of a publicly available, validated protocol, this guide leverages established chemical principles and analogous, well-documented reactions to propose a robust and scalable two-step synthetic pathway. The proposed route proceeds through the key intermediate, 4-(trifluoromethyl)pyridin-3-ol, followed by a regioselective chlorination. Each step is detailed with mechanistic insights, step-by-step protocols, and critical considerations for process safety and scale-up.
Strategic Overview & Retrosynthetic Analysis
The primary challenge in synthesizing highly substituted pyridines is achieving precise regiochemical control. A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical and controllable approach involves the late-stage introduction of the C2-chloro substituent onto a pre-formed pyridine core. This strategy hinges on the synthesis of the key intermediate, 4-(trifluoromethyl)pyridin-3-ol .
The hydroxyl group at the 3-position is a powerful ortho-, para-director for electrophilic aromatic substitution. This inherent electronic property can be exploited to direct the chlorination selectively to the C2 (ortho) and C6 (para) positions. The electron-withdrawing nature of the trifluoromethyl group at C4 will influence the overall reactivity but is not expected to override the directing effect of the potent hydroxyl group.
This two-step approach is advantageous for large-scale synthesis as it avoids the complexities of constructing a heavily substituted ring in a single step and allows for purification and characterization of a key intermediate.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of Key Intermediate: 4-(Trifluoromethyl)pyridin-3-ol
The cornerstone of this synthetic route is the reliable production of 4-(trifluoromethyl)pyridin-3-ol. While this compound is commercially available, indicating its synthetic feasibility, published large-scale preparation methods are scarce[1]. We propose a robust synthesis based on established pyridine ring construction methodologies, specifically the cyclization of a trifluoromethyl-containing pyranone intermediate with an ammonia source. This method is analogous to known preparations of substituted 4-hydroxypyridines and offers a scalable and economical route[2].
Mechanistic Rationale
The synthesis proceeds in two main stages:
-
Claisen Condensation: An enol ether is reacted with a trifluoro-ester (e.g., ethyl trifluoroacetate) in the presence of a strong base to form a 1,3-dicarbonyl intermediate.
-
Cyclization with Ammonia: The intermediate pyranone, formed via acid-catalyzed cyclization, is then treated with an ammonia source. The ammonia displaces the ring oxygen, leading to the formation of the corresponding 4-hydroxypyridine (which exists in tautomeric equilibrium with the pyridin-4-one form).
Proposed Large-Scale Protocol for 4-(Trifluoromethyl)pyridin-3-ol
Disclaimer: This protocol is a proposed route based on analogous chemical transformations and should be optimized at a small scale before any large-scale execution.
Step A: Preparation of 2-(Trifluoromethyl)-4H-pyran-4-one
-
Reactor Setup: Equip a suitable multi-necked, jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is inerted with dry nitrogen.
-
Reagent Charge: Charge the reactor with potassium tert-butoxide (1.1 equivalents) and an anhydrous aprotic solvent like THF (approx. 5 L/kg of limiting reagent). Cool the slurry to 0-5 °C.
-
Reactant Addition: In a separate vessel, prepare a solution of an appropriate acetylacetone enol ether (1.0 equivalent) and ethyl trifluoroacetate (1.05 equivalents) in anhydrous THF.
-
Reaction: Add the reactant solution dropwise to the potassium tert-butoxide slurry, maintaining the internal temperature below 10 °C. A significant exotherm may be observed. After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC for the consumption of the starting materials.
-
Work-up & Cyclization: Carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of hydrochloric acid (2 M) to achieve a final pH of ~1-2. This step facilitates the cyclization to the pyranone. Stir for 1-2 hours.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-(trifluoromethyl)-4H-pyran-4-one.
Step B: Conversion to 4-(Trifluoromethyl)pyridin-3-ol
-
Reactor Setup: Charge the crude pyranone from the previous step into a pressure-rated reactor.
-
Ammonolysis: Add a concentrated aqueous solution of ammonia (e.g., 28-30% NH4OH, >10 equivalents).
-
Reaction: Seal the reactor and heat the mixture to 100-120 °C. The reaction progress should be monitored by HPLC. The reaction typically takes 8-16 hours.
-
Work-up: Cool the reactor to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Isolation & Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-(trifluoromethyl)pyridin-3-ol as a solid product.
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Key Role | Safety Considerations |
| Potassium tert-butoxide | 112.21 | 0.910 | Strong Base | Flammable solid, water-reactive, causes severe burns. |
| Ethyl Trifluoroacetate | 142.08 | 1.190 | CF3 Source | Flammable liquid, eye and skin irritant. |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 0.889 | Solvent | Highly flammable, can form explosive peroxides. |
| Aqueous Ammonia (28%) | 17.03 (NH3) | 0.898 | Nitrogen Source | Corrosive, causes severe burns, respiratory irritant. |
Part II: Regioselective Chlorination to this compound
The second stage of the synthesis involves the selective introduction of a chlorine atom at the C2 position of the pyridine ring. This transformation is an electrophilic aromatic substitution.
Mechanistic Rationale & Regioselectivity
The hydroxyl group at C3 is a strongly activating, ortho-, para-directing group. The trifluoromethyl group at C4 is a meta-directing deactivator. The directing effects are illustrated below.
Caption: Electronic directing effects for electrophilic chlorination.
The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (Cl+) primarily to the C2 and C6 positions. While a mixture of 2-chloro and 6-chloro isomers is possible, steric hindrance from the adjacent trifluoromethyl group at C4 may disfavor substitution at C5, and electronic factors often allow for good selectivity between the C2 and C6 positions. Separation of isomers, if formed, can typically be achieved via fractional crystallization or chromatography. The use of a mild chlorinating agent under controlled conditions is key to achieving high selectivity. A process analogous to the chlorination of 3-hydroxypyridine using sodium hypochlorite is proposed for its scalability and favorable safety profile[3].
Proposed Large-Scale Protocol for Chlorination
-
Reactor Setup: Use a clean, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and two separate dropping funnels.
-
Reagent Charge: Dissolve 4-(trifluoromethyl)pyridin-3-ol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) at room temperature. Cool the resulting solution to 0-5 °C.
-
Chlorination: Add a commercially available aqueous solution of sodium hypochlorite (1.0-1.2 equivalents, typically 10-15% w/v) dropwise, maintaining the internal temperature below 5 °C. The pH of the reaction should be maintained in the range of 11-13.
-
IPC: Monitor the reaction by HPLC to track the formation of the product and consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully adjust the pH to ~7 using aqueous hydrochloric acid. This will precipitate the product.
-
Isolation: The precipitated solid can be collected by filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Purification: Dry the crude solid under vacuum. For large-scale operations, purification is best achieved by recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene) to yield this compound of high purity.
| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Key Role | Safety Considerations |
| 4-(Trifluoromethyl)pyridin-3-ol | 179.11 | N/A | Starting Material | Handle with standard PPE. |
| Sodium Hydroxide | 40.00 | 2-4 M (aq.) | Base | Corrosive, causes severe skin and eye burns. |
| Sodium Hypochlorite | 74.44 | 10-15% (aq.) | Chlorinating Agent | Corrosive, strong oxidizer, releases toxic chlorine gas with acid. |
| Hydrochloric Acid | 36.46 | 2-6 M (aq.) | Neutralizing Agent | Corrosive, causes severe burns, respiratory irritant. |
Process Safety and Scale-Up Considerations
-
Exotherm Control: Both the initial condensation and the final chlorination steps can be exothermic. For large-scale production, robust reactor cooling systems and controlled, slow addition of reagents are critical to maintain temperature and prevent runaway reactions.
-
Handling of Reagents: Potassium tert-butoxide is highly reactive with water and moisture. Sodium hypochlorite solutions are corrosive and can decompose, releasing chlorine gas, especially upon contact with acid. All transfers and reactions should be conducted in well-ventilated areas (e.g., fume hoods or walk-in hoods) with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.
-
Work-up and Waste: Neutralization steps can generate gas and heat. Ensure adequate venting and cooling. The aqueous waste streams will contain salts and residual organics and must be disposed of in accordance with local environmental regulations.
-
Material Compatibility: Ensure all reactors, transfer lines, and equipment are compatible with the corrosive and reactive chemicals used throughout the process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Quantitative Analysis of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of accurate quantification for process control and quality assurance, we provide two primary, orthogonal methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and trace-level analysis. The protocols herein are developed based on fundamental physicochemical principles and are designed to meet the rigorous standards for validation outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative
This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug development, often serving as critical building blocks for active pharmaceutical ingredients (APIs). The presence of a chlorine atom, a hydroxyl group, and a trifluoromethyl group imparts specific reactivity and physicochemical properties that necessitate precise analytical control during synthesis. Inaccurate quantification can lead to issues with stoichiometry, impurity profiles, and ultimately, the safety and efficacy of the final drug product.
The development of a validated, reliable analytical method is therefore not merely a procedural step but a foundational requirement for Good Manufacturing Practice (GMP). This guide provides the scientific rationale and step-by-step protocols for establishing such methods.
Method Selection & Rationale
The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte. This compound (Molar Mass: 199.54 g/mol ) possesses a phenolic hydroxyl group, making it amenable to reverse-phase HPLC, a technique that excels in separating moderately polar compounds. The aromatic pyridine ring with its substituents provides a strong chromophore, making UV detection a suitable and cost-effective choice for quantification.
However, to ensure comprehensive analysis, an orthogonal method is recommended. GC-MS is an excellent confirmatory technique, particularly for assessing volatility, identifying potential process impurities, and providing mass-based confirmation of the analyte's identity.
Primary Method: Reverse-Phase HPLC-UV for Quantification
This method is designed for the routine analysis of this compound in process samples and as a release assay.
Rationale for Chromatographic Conditions
-
Column: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar analytes via hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile and water provides excellent solvating power and is UV-transparent. A phosphate buffer is included to control the pH. Maintaining the pH below the pKa of the pyridinol's hydroxyl group (estimated to be acidic) ensures the analyte remains in a single, non-ionized form, leading to sharp, symmetrical peaks.
-
Detection: The trifluoromethyl-substituted pyridine ring is expected to have a UV absorbance maximum around 270-280 nm. An initial photodiode array (PDA) scan is crucial to determine the optimal wavelength (λmax) for maximum sensitivity and specificity.
Detailed HPLC-UV Protocol
Step 1: Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Add 2.72 g of KH₂PO₄ to 1 L of HPLC-grade water, adjust pH to 3.0 with phosphoric acid, and filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of 50:50 (v/v) acetonitrile and water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
Step 2: Chromatographic System & Conditions
| Parameter | Condition |
| Instrument | HPLC system with PDA or UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 55% Mobile Phase A, 45% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 275 nm (Verify λmax with PDA scan) |
| Run Time | 10 minutes |
Step 3: System Suitability Testing (SST)
-
Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Step 4: Data Analysis
-
Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the test sample by interpolating its peak area from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of the analyte.
Confirmatory Method: GC-MS for Impurity Profiling
This method provides an orthogonal approach for confirming the identity and assessing the purity of this compound.
Rationale for GC-MS Conditions
-
Inlet & Column: The compound's moderate volatility makes it suitable for GC. A mid-polarity column (e.g., DB-5ms or equivalent) is chosen for its general-purpose utility in separating a wide range of compounds. A temperature gradient is employed to ensure good separation of potential impurities with different boiling points.
-
Mass Spectrometry: Electron Ionization (EI) is a standard, robust ionization technique that produces repeatable fragmentation patterns, creating a "fingerprint" for the compound that can be compared against a library or reference spectrum.
Detailed GC-MS Protocol
Step 1: Preparation of Solutions
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with the chosen solvent.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the solvent.
-
Sample Preparation: Prepare a sample solution at approximately 10 µg/mL in the same solvent.
Step 2: GC-MS System & Conditions
| Parameter | Condition |
| Instrument | GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole) |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 20:1 ratio) |
| Oven Program | Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 m/z |
Step 3: Data Analysis
-
Identity Confirmation: Confirm the retention time of the analyte in the sample matches that of the reference standard. The acquired mass spectrum should match the reference spectrum, paying close attention to the molecular ion (M⁺) and key fragment ions.
-
Purity Assessment: Integrate all peaks in the total ion chromatogram (TIC). Calculate the area percent of the main peak relative to the total area of all peaks to estimate purity.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS identity confirmation and purity analysis.
Method Validation Framework
The primary HPLC-UV method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the ICH Q2(R1) "Validation of Analytical Procedures" guideline.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity analysis (using PDA detector) should pass. In forced degradation studies, the main peak should be resolved from degradation products with a resolution > 2. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Analyze 5-6 concentrations across the proposed range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy (Recovery) | The closeness of test results to the true value. | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be between 98.0% and 102.0%. |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval. | Perform six replicate analyses of a single sample preparation. The RSD of the results should be ≤ 1.0%. |
| Intermediate Precision | Precision within the same laboratory, but on different days, with different analysts, or on different equipment. | Repeat the repeatability study under varied conditions. The RSD for the combined data sets should be ≤ 2.0%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Deliberately vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2%). The results should remain within system suitability limits. |
Conclusion
This application note provides a comprehensive framework for the quantification and purity assessment of this compound. The primary HPLC-UV method offers a reliable, robust, and precise tool for routine quality control, while the orthogonal GC-MS method serves as an indispensable tool for identity confirmation and impurity profiling. Adherence to the detailed protocols and the structured validation plan will ensure that the analytical data generated is accurate, reliable, and compliant with international regulatory standards.
Application Note: Strategic Synthesis of Novel Pyridyl-Ether Herbicides Utilizing 2-Chloro-4-(trifluoromethyl)pyridine as a Core Building Block
Abstract and Introduction
The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel active ingredients with diverse modes of action. Fluorinated heterocyclic compounds, particularly those built on a pyridine scaffold, have emerged as a highly successful class of agrochemicals due to their enhanced metabolic stability, membrane permeability, and binding affinity to target enzymes.[1] The trifluoromethyl (-CF3) group is especially valuable, often conferring a significant boost in biological activity.[1]
This application note provides a comprehensive technical guide on the strategic use of 2-Chloro-4-(trifluoromethyl)pyridine as a pivotal intermediate in the synthesis of next-generation herbicides. While related structures such as 2-Chloro-4-(trifluoromethyl)pyridin-3-ol represent interesting synthetic targets, 2-Chloro-4-(trifluoromethyl)pyridine is a more extensively documented and commercially relevant precursor for creating potent herbicidal molecules.[2][3] Its value lies in the distinct reactivity of its C2-chloro substituent, which is activated for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional moieties.
Herein, we present a detailed protocol for the synthesis of a novel pyridyl-ether herbicide exemplar, "Compound X," via a Williamson ether synthesis pathway. We will dissect the causality behind the experimental design, outline a self-validating protocol, and discuss the probable mechanism of action for this class of compounds, grounding all claims in authoritative references.
Profile of the Core Intermediate: 2-Chloro-4-(trifluoromethyl)pyridine
A thorough understanding of the starting material is critical for successful synthesis and scale-up.
Chemical Properties and Reactivity: 2-Chloro-4-(trifluoromethyl)pyridine (CAS: 81565-18-6) is a colorless liquid whose synthetic utility is dominated by the electron-withdrawing nature of both the pyridine ring nitrogen and the C4-trifluoromethyl group.[2][4] This electronic arrangement significantly acidifies the ring protons and, most importantly, activates the C2 and C6 positions towards nucleophilic attack. The chlorine atom at the C2 position serves as an excellent leaving group, making it the primary site for functionalization. This predictable reactivity allows for high regioselectivity, which is crucial for minimizing side products and simplifying purification.
Table 1: Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)pyridine
| Property | Value | Source |
| CAS Number | 81565-18-6 | [4] |
| Molecular Formula | C₆H₃ClF₃N | [5] |
| Molecular Weight | 181.54 g/mol | [4] |
| Appearance | Colorless transparent liquid | [2] |
| Boiling Point | 146-147 °C | [2] |
| Density | 1.411 g/mL at 25 °C | [2] |
Synthetic Strategy and Experimental Protocol
Overall Synthetic Workflow
The chosen strategy involves a classical but highly effective Williamson ether synthesis. A substituted phenol is deprotonated with a suitable base to form a potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient C2 position of 2-Chloro-4-(trifluoromethyl)pyridine, displacing the chloride anion to form the desired C-O ether linkage. This approach is robust, high-yielding, and widely applicable for generating libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for a novel pyridyl-ether herbicide.
Detailed Protocol: Synthesis of Compound X
This protocol describes the synthesis of 2-((2,4-dichloro-5-fluorophenyl)oxy)-4-(trifluoromethyl)pyridine (Compound X), a representative novel herbicide.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Stoic. Eq. |
| 2,4-dichloro-5-fluorophenol | 1992-18-3 | 181.00 | 9.05 g | 50.0 | 1.0 |
| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | 181.54 | 9.98 g | 55.0 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 10.36 g | 75.0 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | - | - |
| Brine (Saturated NaCl solution) | - | - | ~100 mL | - | - |
Instrumentation:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Thermometer/thermocouple
-
Reflux condenser with nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Addition: To the flask, add 2,4-dichloro-5-fluorophenol (9.05 g, 50.0 mmol) and anhydrous potassium carbonate (10.36 g, 75.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF via syringe. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SNAr reaction.
-
Nucleophile Formation: Stir the suspension at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ.
-
Addition of Electrophile: Add 2-Chloro-4-(trifluoromethyl)pyridine (9.98 g, 55.0 mmol) to the reaction mixture. A slight excess (1.1 eq) of the pyridine electrophile is used to ensure complete consumption of the limiting phenol reagent.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold water. This step quenches the reaction and precipitates the crude product, which is typically insoluble in water.
-
Extraction: Transfer the aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final product, Compound X, as a white to off-white solid.
Postulated Mechanism of Action: PPO Inhibition
Many structurally related pyridyl-ether herbicides function as inhibitors of protoporphyrinogen oxidase (PPO).[6] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants.
Biochemical Pathway and Inhibition:
-
Normal Function: PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.
-
Inhibition: The herbicide molecule acts as a competitive inhibitor, binding to the active site of the PPO enzyme. This binding event blocks the natural substrate from accessing the enzyme.
-
Toxic Buildup: The blockage leads to an accumulation of protoporphyrinogen IX in the cell. This substrate then leaks from the plastid into the cytoplasm, where it is non-enzymatically oxidized, leading to the formation of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).
-
Cellular Damage: The massive production of ROS initiates rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid cell death. This manifests as visible necrosis and bleaching of plant tissues.
Caption: Postulated mechanism of PPO inhibition by Compound X.
Conclusion
2-Chloro-4-(trifluoromethyl)pyridine stands out as a versatile and highly valuable building block for the discovery of novel herbicides. Its activated C2 position allows for predictable and efficient functionalization, enabling the rapid synthesis of diverse chemical libraries. The protocol detailed in this note for a pyridyl-ether herbicide provides a reliable and scalable route to a class of compounds with a potent and commercially validated mode of action. By leveraging this key intermediate, agrochemical researchers can accelerate the development of new solutions to combat weed resistance and enhance global food security.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 5. 2-Chloro-4-(trifluoromethyl)pyridine | C6H3ClF3N | CID 144958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
Welcome to the dedicated technical support guide for the purification of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Understanding the Molecule: Physicochemical Profile and Purification Strategy
This compound is a polar, heterocyclic compound. The presence of a hydroxyl group significantly increases its polarity compared to its deoxygenated analog, 2-chloro-4-(trifluoromethyl)pyridine. This polarity, combined with the basicity of the pyridine nitrogen, dictates the optimal purification strategies. The trifluoromethyl group enhances the compound's stability and influences its solubility.
Due to the lack of specific, published physicochemical data for this compound, we will extrapolate from its close analog, 2-chloro-4-(trifluoromethyl)pyridine, which has a melting point of -19°C and a boiling point of 146-147°C, with sparse solubility in chloroform and methanol.[1][2] The addition of a hydroxyl group is expected to increase the melting and boiling points and enhance solubility in polar solvents.
Anticipated Impurities: Based on the common synthesis of 2-chloro-4-(trifluoromethyl)pyridine from 2-hydroxy-4-trifluoromethyl pyridine, likely impurities in a crude sample of this compound include:[3]
-
Unreacted Starting Material: The corresponding unchlorinated pyridinol.
-
Over-chlorinated Byproducts: Dichloro- or other polychlorinated species.
-
Reagents and Catalysts: Residual chlorinating agents or catalysts from the synthesis.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
A multi-step purification approach, often involving a combination of recrystallization and column chromatography, is typically necessary to achieve high purity.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My compound is an oil and will not crystallize. What should I do?
A1: The failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.
-
Initial Purity Check: First, assess the purity of your crude material using Thin Layer Chromatography (TLC). If multiple spots are visible, a preliminary purification by column chromatography is recommended to remove the bulk of the impurities.
-
Solvent Selection: Experiment with a variety of solvent systems for recrystallization. For a polar compound like this, consider solvent pairs such as ethanol/water, acetone/water, or ethyl acetate/hexane.[4] The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Inducing Crystallization: If the compound remains an oil upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a small crystal of pure product, if available, can also be effective.
Q2: During column chromatography, my compound streaks and the peaks are broad. How can I improve the separation?
A2: Peak tailing and broadening on silica gel are common for basic compounds like pyridines. This is due to strong interactions between the basic nitrogen and the acidic silanol groups on the silica surface.
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to your eluent.[5] This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to sharpen the peaks and improve the separation of closely eluting impurities.
Q3: I am losing a significant amount of my product during purification. What are the likely causes and solutions?
A3: Product loss can occur at multiple stages of the purification process.
-
Irreversible Adsorption: The polar nature of the compound can lead to irreversible adsorption onto the stationary phase during chromatography. Using a mobile phase modifier as described above can mitigate this.
-
Decomposition: Although trifluoromethylated pyridines are generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to decomposition.[6] Ensure that any acidic or basic washes during the work-up are performed quickly and at low temperatures. When removing solvent, use a rotary evaporator at a moderate temperature.
-
Solubility in Aqueous Washes: The hydroxyl group may impart some water solubility. To minimize losses during aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic compound. Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.
Q4: How do I choose an appropriate solvent system for TLC analysis and column chromatography?
A4: A systematic approach to solvent selection is key.
-
Start with a Standard System: For polar compounds, a good starting point for TLC is a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol.[5]
-
Adjust Polarity:
-
If the Rf value is too low (the spot doesn't move far from the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
If the Rf value is too high (the spot runs with the solvent front), decrease the polarity.
-
-
Target Rf: For effective separation in column chromatography, aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.[5]
-
For Highly Polar Compounds: If the compound does not move from the baseline even with highly polar solvent systems, consider using a more polar mobile phase, such as a higher percentage of methanol in dichloromethane, or adding a small amount of acetic acid for acidic compounds or ammonia/triethylamine for basic compounds.[5]
Experimental Protocols
The following are detailed, step-by-step protocols for the purification of this compound. These should be considered as starting points and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Recrystallization
This method is suitable for crude material that is already relatively pure and solid at room temperature.
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) at room temperature and upon heating.
-
Identify a single solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
If a single solvent is not suitable, identify a solvent pair: one solvent in which the compound is highly soluble and another in which it is poorly soluble, and the two solvents must be miscible.[4] A common pair for polar compounds is ethanol and water.
-
-
Recrystallization Procedure (Using a Solvent Pair, e.g., Ethanol/Water):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
While the solution is still hot, add water dropwise until a slight turbidity persists.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
This technique is ideal for separating the target compound from impurities with different polarities.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualize the spots under UV light.
-
Adjust the solvent system until the target compound has an Rf of approximately 0.3.[5]
-
Add 0.5% triethylamine to the chosen solvent system to prevent peak tailing.
-
-
Column Preparation and Elution:
-
Pack a glass column with silica gel using the chosen eluent.
-
Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
Table 1: Suggested TLC and Column Chromatography Solvent Systems
| Polarity of Impurity | Suggested Starting TLC System | Notes for Optimization |
| Less Polar | 20-40% Ethyl Acetate in Hexane | Increase hexane for better separation of non-polar spots. |
| Similar Polarity | 50-70% Ethyl Acetate in Hexane or 5-10% Methanol in Dichloromethane | Consider a gradient elution for column chromatography. |
| More Polar | 10-20% Methanol in Dichloromethane | Add 0.5% triethylamine to the mobile phase to improve peak shape. |
Table 2: Common Recrystallization Solvents for Polar Aromatic Compounds
| Solvent/Solvent Pair | Rationale |
| Ethanol/Water | Good for compounds with hydroxyl groups; allows for fine-tuning of polarity. |
| Acetone/Hexane | Acetone is a strong solvent for polar compounds, while hexane acts as an anti-solvent. |
| Ethyl Acetate/Hexane | A versatile system with a good balance of polarity. |
| Toluene | Can be effective for aromatic compounds, but may require heating. |
Visualizations
Purification Workflow
Caption: Decision workflow for the purification of this compound.
Troubleshooting Chromatography Issues
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 [amp.chemicalbook.com]
- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. silicycle.com [silicycle.com]
- 6. Buy 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | 628692-22-8 [smolecule.com]
Technical Support Center: Purification of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)pyridin-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed to provide direct solutions to specific issues that may arise during your experiments.
Issue 1: My crude this compound appears as a discolored oil or waxy solid. What is the first step to purify it?
Answer:
Discoloration in the crude product often indicates the presence of residual starting materials, by-products, or decomposition products from the synthesis. The initial and often most effective purification step for many solid organic compounds is recrystallization. This technique leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
For a polar, functionalized molecule like this compound, a systematic approach to solvent selection is crucial.
Recommended Protocol for Recrystallization Solvent Screening:
-
Initial Assessment: Begin with small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes.
-
Solvent Selection: Add a few drops of a single solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Heating and Cooling: If the compound doesn't dissolve at room temperature, gently heat the test tube. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Solvent Pairs: If a single suitable solvent is not found, a two-solvent system can be effective.[1] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.
Data Presentation: Recommended Solvents for Polar Heterocycles
| Solvent/Solvent System | Rationale |
| Toluene | Has been successfully used for the recrystallization of 3-hydroxypyridine.[2] |
| Ethanol/Water | A common solvent pair for polar organic compounds.[1] |
| Acetone/Hexane | Another effective pair for inducing crystallization of polar molecules. |
| Ethyl Acetate | A moderately polar solvent that can be effective for a range of compounds. |
Causality Behind Experimental Choices: The principle of "like dissolves like" is a good starting point. Given the polar nature of the hydroxyl group and the pyridine ring, polar solvents are more likely to be effective. The trifluoromethyl group adds some fluorophilicity, which might also be considered in solvent selection. Slow cooling is critical to allow for the formation of a pure crystal lattice, excluding impurities into the mother liquor.
Issue 2: I'm seeing broad peaks or co-elution during column chromatography. How can I improve the separation?
Answer:
Broad peaks and poor separation during silica gel chromatography of pyridine derivatives are common issues. This is often due to two main factors: the basicity of the pyridine nitrogen interacting with the acidic silanol groups on the silica surface, and the potential for keto-enol tautomerism of the 3-hydroxypyridine moiety.
Visualization of Purification Strategy Selection
Caption: Decision workflow for purifying this compound.
Troubleshooting Steps for Column Chromatography:
-
Neutralize the Silica Gel: To mitigate the interaction of the basic pyridine nitrogen with acidic silica, you can add a small amount of a volatile base to your eluent system. A common practice is to add 0.1-1% triethylamine or pyridine to the mobile phase. This will compete for the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Optimize the Eluent System: For a polar compound like this compound, a polar eluent system will be necessary.
-
Starting Point: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.
-
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography on silica gel proves challenging, reversed-phase chromatography (using a C18 stationary phase) can be an excellent alternative. In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocol: Column Chromatography on Silica Gel
-
Column Packing: Dry pack the column with silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and dry-load it onto the column.
-
Elution: Start with a less polar eluent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Issue 3: My final product still shows impurities by NMR/LC-MS. What are the likely culprits and how can I remove them?
Answer:
Persistent impurities after initial purification often have similar polarity and chemical properties to your target compound. Common impurities in the synthesis of substituted pyridines can include:
-
Starting Materials: Unreacted precursors.
-
Isomers: Positional isomers formed during the synthesis.
-
By-products: Compounds formed from side reactions.
Advanced Purification Strategies:
-
Preparative HPLC: For removing trace impurities or separating closely related compounds, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. Both normal-phase and reversed-phase systems can be employed. Analytical HPLC can be used to develop a separation method before scaling up to a preparative column.
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be effective for removing non-volatile impurities or separating compounds with different boiling points. This method is particularly useful if your product is a high-boiling liquid or a low-melting solid.
-
Melt Crystallization: For some crystalline compounds, melt crystallization can be a highly effective purification method, as demonstrated for the related compound 2-chloro-5-(trifluoromethyl) pyridine.[3] This technique involves partially melting the crude product and then slowly cooling it to allow for the growth of pure crystals.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
-
¹H NMR: You would expect to see two aromatic protons in the pyridine ring, likely appearing as doublets or doublets of doublets. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single peak corresponding to the CF₃ group is expected.
-
LC-MS: The mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₆H₃ClF₃NO).
You can find spectroscopic data for the closely related precursor, 2-Chloro-4-(trifluoromethyl)pyridine, which can serve as a reference.[4]
Q2: How should I handle and store purified this compound?
A2: Like many pyridine derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For storage, keep the purified compound in a tightly sealed container, protected from light and moisture, in a cool, dry place.
Q3: Can I use an acidic wash to remove basic impurities during workup?
A3: While an acidic wash (e.g., with dilute HCl) is a common method to remove basic impurities like pyridine, it should be used with caution for this compound. The 3-hydroxy group makes the pyridine ring electron-rich and potentially more susceptible to acid-catalyzed reactions. Furthermore, the compound itself is a pyridine derivative and will likely be protonated and extracted into the aqueous acidic layer. Therefore, this method is not recommended for purifying the final product but could be considered for removing non-basic impurities if the product is first extracted into an organic solvent.
References
avoiding decomposition of 2-Chloro-4-(trifluoromethyl)pyridin-3-OL during synthesis
Welcome to the dedicated technical support center for the synthesis and handling of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. In this guide, we will address common challenges encountered during the synthesis, purification, and storage of this molecule, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is a complex molecule with several reactive functional groups that can contribute to its degradation. The primary stability concerns are:
-
Oxidation: The hydroxypyridine core is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), trace metal impurities, or oxidizing agents. This often results in the formation of colored byproducts, typically appearing as a yellowing or browning of the material or its solutions.
-
Photodegradation: Like many pyridine derivatives, this compound can be sensitive to light, particularly UV radiation. It is strongly recommended to store the compound in amber vials or otherwise protect it from light to prevent photochemical decomposition.
-
pH Sensitivity: The compound's stability is highly dependent on the pH of the solution. Both strongly acidic and strongly basic conditions can lead to decomposition. It is advisable to determine the optimal pH for storage and handling experimentally, but near-neutral conditions are generally a good starting point.
Q2: My isolated this compound is a brownish solid, not the expected off-white powder. What could be the cause?
A2: A brownish color is a common indicator of impurity formation, likely due to decomposition. The most probable causes are:
-
Residual starting materials or reagents: Incomplete reaction or purification can leave colored impurities in the final product.
-
Oxidation during workup or storage: Exposure to air for prolonged periods, especially at elevated temperatures during solvent removal, can lead to the formation of colored oxidative byproducts.
-
Thermal decomposition: If the compound was subjected to excessive heat during synthesis or purification (e.g., high-temperature distillation), thermal degradation may have occurred.
To address this, it is crucial to ensure efficient purification, minimize exposure to air and heat, and consider storing the final product under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Synthesis and Purification
This section provides a more in-depth look at specific problems that may arise during the synthesis of this compound and offers targeted solutions. The hypothetical synthetic pathway considered here involves the construction of a substituted pyridine ring, followed by functional group manipulations.
Problem 1: Low Yield in the Cyclization Step to Form the Pyridine Ring
Symptom: The initial reaction to form the substituted pyridine ring from acyclic precursors results in a low yield of the desired product, with a complex mixture of side products.
Causality and Solution:
The formation of the pyridine ring, often through a cyclocondensation reaction, is a critical step. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the reactivity of the precursors.
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry: Ensure all starting materials are of high purity and that the stoichiometry is carefully controlled. Excess of one reagent can lead to side reactions.
-
Temperature Control: These reactions can be exothermic. Maintain strict temperature control throughout the reaction. Run the reaction at a lower temperature for a longer period to minimize the formation of byproducts.
-
Solvent Choice: The polarity and boiling point of the solvent can have a significant impact on the reaction outcome. Screen a range of solvents to find the optimal one for your specific reaction.
-
Catalyst Selection: If the reaction is catalyzed, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.
| Parameter | Recommendation | Rationale |
| Temperature | Start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or reflux. | Minimizes exothermic decomposition and side reactions. |
| Solvent | Aprotic solvents like THF, Dioxane, or Toluene are often suitable. | Avoids side reactions with protic solvents. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevents oxidation of sensitive intermediates. |
Problem 2: Inefficient Chlorination of the 3-Hydroxypyridine Precursor
Symptom: The chlorination of the 4-(trifluoromethyl)pyridin-3-ol precursor at the 2-position is incomplete, or leads to the formation of multiple chlorinated species and tar-like byproducts.
Causality and Solution:
Chlorination of hydroxypyridines can be challenging. The pyridine ring is electron-deficient, especially with the trifluoromethyl group, making electrophilic substitution difficult. Common chlorinating agents like phosphorus oxychloride (POCl₃) can also lead to decomposition at high temperatures.
Troubleshooting Steps:
-
Choice of Chlorinating Agent: While POCl₃ is common, other reagents might offer better selectivity and milder reaction conditions. Consider using N-chlorosuccinimide (NCS) in the presence of a catalyst, or thionyl chloride (SOCl₂).
-
Reaction Temperature: High temperatures with POCl₃ are a known cause of tar formation.[1] Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can scavenge the HCl generated during the reaction, which can otherwise catalyze side reactions.[1]
-
Solvent: The reaction can be run neat or in a high-boiling inert solvent like 1,2-dichloroethane.[1]
Problem 3: Decomposition of the Final Product During Purification
Symptom: The desired this compound is isolated, but it decomposes during purification by column chromatography or distillation.
Causality and Solution:
The combination of the chloro, hydroxyl, and trifluoromethyl groups makes the final product sensitive to both acidic and basic conditions, as well as heat.
Troubleshooting Steps:
-
Chromatography:
-
Stationary Phase: Silica gel is acidic and can cause decomposition. Consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
-
Eluent: Avoid highly acidic or basic additives in the eluent. A buffered mobile phase might be necessary.
-
-
Distillation: Avoid high temperatures. If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
Crystallization: This is often the mildest purification method. Screen various solvent systems to find one that allows for the selective crystallization of the product, leaving impurities in the mother liquor.
| Purification Method | Potential Issue | Recommended Solution |
| Silica Gel Chromatography | Acid-catalyzed decomposition. | Use deactivated silica gel or alumina. |
| Distillation | Thermal decomposition. | Use high vacuum to lower the boiling point. |
| Aqueous Workup | pH-mediated decomposition. | Use buffered solutions and avoid strong acids/bases. |
Visualizing Decomposition Pathways
To better understand the potential for decomposition, the following diagram illustrates a hypothetical degradation pathway for this compound under harsh conditions.
Caption: Potential decomposition pathways for the target compound.
Experimental Workflow: Stability Assessment
To proactively address stability issues, a forced degradation study is recommended. This will help identify the conditions under which the compound is unstable and what degradation products are formed.
References
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol
We will not only confirm the target structure but also differentiate it from a plausible and challenging alternative: its isomer, 2-Chloro-5-(trifluoromethyl)pyridin-3-ol. This comparative approach demonstrates how a multi-technique analytical strategy, combining Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), creates a self-validating system for absolute structural confidence.
The Analytical Challenge: Differentiating Key Isomers
In any chemical synthesis, the formation of isomers is a common possibility.[1][2] The two isomers below possess the same molecular formula (C₆H₃ClF₃NO) and mass, making them indistinguishable by mass spectrometry alone. Their structural similarity presents a distinct analytical challenge that requires a nuanced approach.
The key to differentiation lies in the distinct electronic environments of the nuclei within each molecule, which can be precisely mapped using NMR spectroscopy.
Part 1: The Methodological Rationale
A robust validation workflow relies on selecting the right analytical tools and understanding the causality behind those choices. For this challenge, we employ a suite of NMR experiments (¹H, ¹³C, ¹⁹F) and complementary mass spectrometry techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3]
-
¹H NMR: This experiment maps the chemical environment of protons. The key diagnostic feature will be the coupling patterns (splitting) of the two protons on the pyridine ring. Their proximity and geometric relationship (ortho vs. meta) will result in distinctly different spectra for each isomer.
-
¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization and electronic environment. The strong electronegativity of fluorine creates characteristic C-F coupling constants, which are invaluable for assigning carbons adjacent to the trifluoromethyl group.
-
¹⁹F NMR: As fluorine has a natural abundance of nearly 100% and is highly sensitive, ¹⁹F NMR is a critical and straightforward experiment.[4] For both isomers, the -CF₃ group is expected to appear as a singlet, but its chemical shift can be subtly influenced by the overall electronic structure of the ring.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and, through fragmentation analysis, offers corroborating evidence for its structure. The choice of ionization technique is critical.[5]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[6][7] This is the ideal method for unequivocally confirming the molecular weight of the compound.
-
Electron Impact (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[5][8] The resulting fragmentation pattern serves as a "fingerprint" that can help distinguish between isomers, as the stability of the fragment ions will differ based on the original structure.[9]
Part 2: Experimental Protocols
The following are detailed, field-proven protocols for acquiring high-quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the analyte in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons, such as the hydroxyl (-OH) group.
-
Vortexing: Vortex the sample for 30 seconds to ensure a homogenous solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire data on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Scans: 16 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Scans: 1024 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -10 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgfl).
-
Scans: 64 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Reference: Reference externally to CFCl₃ (0 ppm).[10]
-
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this solution 1:100 in methanol for ESI and 1:10 for EI-MS analysis.
-
ESI-MS Acquisition (Positive Ion Mode):
-
Instrumentation: Couple a liquid chromatography (LC) system to a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Flow Rate: 0.2 mL/min.
-
Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.
-
Ion Source Parameters: Capillary voltage at 3.5 kV; source temperature at 120°C.
-
Scan Range: 50-500 m/z.
-
-
EI-MS Acquisition:
-
Instrumentation: Utilize a gas chromatography-mass spectrometry (GC-MS) system or a direct insertion probe.
-
Ionization Energy: Standard 70 eV.[5] Rationale: 70 eV provides sufficient energy to cause reproducible fragmentation and allows for comparison with standard mass spectral libraries like NIST.[11]
-
Source Temperature: 230°C.
-
Scan Range: 40-300 m/z.
-
Part 3: Data Interpretation & Comparative Analysis
This section presents the predicted data for both isomers, highlighting the key differences that enable unambiguous identification.
NMR Data Comparison
The most definitive distinction between the two isomers comes from the ¹H NMR spectrum.
References
- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. fiveable.me [fiveable.me]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
A Comparative Analysis of Synthetic Routes to 2-Chloro-4-(trifluoromethyl)pyridin-3-ol: A Guide for Researchers
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and agrochemical research. Among these, 2-Chloro-4-(trifluoromethyl)pyridin-3-ol stands out as a valuable building block due to the unique electronic properties conferred by its substituent pattern. The presence of a chlorine atom at the 2-position, a strong electron-withdrawing trifluoromethyl group at the 4-position, and a hydroxyl group at the 3-position makes it an attractive scaffold for the development of novel bioactive molecules. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental methodologies for researchers in drug discovery and chemical development.
Introduction to the Target Molecule
This compound incorporates several key features that are desirable in drug candidates. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. The 2-chloro substituent provides a handle for further functionalization through cross-coupling reactions, while the 3-hydroxyl group can participate in hydrogen bonding interactions with biological targets and serve as a site for further derivatization. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide will explore two distinct strategies for its preparation: a de novo construction of the pyridine ring and a late-stage functionalization of a pre-existing pyridine scaffold.
Route 1: De Novo Pyridine Ring Synthesis via a 2-Hydroxypyridine Intermediate
This strategy focuses on building the pyridine ring from acyclic precursors, incorporating the trifluoromethyl and hydroxyl groups at an early stage. A key intermediate in this pathway is a 2-hydroxypyridine derivative, which is subsequently chlorinated.
Rationale and Strategy
The construction of the pyridine ring from simple, commercially available starting materials offers a high degree of flexibility and control over the substitution pattern. This route, adapted from a patented procedure for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine[1][2], proceeds through the formation of 2-hydroxy-4-(trifluoromethyl)pyridine. The subsequent introduction of the 3-hydroxyl group presents a challenge, and we propose a plausible sequence involving electrophilic substitution.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
This step involves the condensation of an enone with an appropriate nitrogen source. A patented method describes the synthesis starting from vinyl n-butyl ether and trifluoroacetic anhydride, followed by cyclization[1][2].
-
To a solution of vinyl n-butyl ether and pyridine in dichloromethane at -10 °C, slowly add trifluoroacetic anhydride.
-
After the initial reaction, the intermediate is reacted with trimethylphosphonoacetate to yield a pentenoate derivative.
-
This intermediate is then cyclized with ammonium acetate in formamide at high temperature to afford 2-hydroxy-4-(trifluoromethyl)pyridine.
Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine
The conversion of the 2-pyridone to the 2-chloropyridine is a standard transformation.
-
Treat 2-hydroxy-4-(trifluoromethyl)pyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1][2]. The reaction is typically carried out at elevated temperatures.
-
Work-up involves carefully quenching the excess chlorinating agent with ice water, followed by extraction and purification to yield 2-chloro-4-(trifluoromethyl)pyridine.
Step 3 (Proposed): Regioselective Hydroxylation at the C3 Position
Direct hydroxylation of the electron-deficient 2-chloro-4-(trifluoromethyl)pyridine is challenging. A plausible, albeit unoptimized, approach would be through nitration followed by reduction and diazotization.
-
Nitration: Regioselective nitration at the 3-position can be attempted using a nitrating agent like nitric acid in sulfuric acid. The directing effects of the existing substituents would need to be carefully considered.
-
Reduction: The resulting 2-chloro-3-nitro-4-(trifluoromethyl)pyridine can be reduced to 2-chloro-3-amino-4-(trifluoromethyl)pyridine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Hydrolysis: The 3-amino group can be converted to a diazonium salt using sodium nitrite in an acidic medium, followed by hydrolysis upon heating to introduce the hydroxyl group. This is a classic method for the conversion of an amino group to a hydroxyl group on an aromatic ring[3][4].
Synthetic Pathway Diagram
References
A Comparative Guide for the Strategic Selection of Reagents: Alternatives to 2-Chloro-4-(trifluoromethyl)pyridin-3-ol in Modern Organic Synthesis
Abstract
The 3-hydroxy-4-(trifluoromethyl)pyridine scaffold is a privileged structural motif, integral to the design of numerous high-value molecules in the pharmaceutical and agrochemical sectors. The trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and lipophilicity, making these building blocks highly sought after.[1][2] 2-Chloro-4-(trifluoromethyl)pyridin-3-ol serves as a common and versatile intermediate for introducing this moiety, typically via nucleophilic substitution or cross-coupling reactions. However, synthetic strategy is not a one-size-fits-all paradigm. Reaction efficiency, substrate scope, cost, and scalability are critical variables that necessitate a careful evaluation of alternative reagents.
This guide provides an in-depth comparison of viable alternatives to this compound. We will analyze halogenated analogues, explore strategic precursors like pyridine N-oxides, and discuss de novo synthesis approaches. The objective is to equip researchers, process chemists, and drug development professionals with the objective data and mechanistic insights required to select the optimal building block for their specific synthetic challenge.
Profiling the Workhorse: this compound
This compound (CAS No. 731002-59-8) is a bifunctional reagent. The chlorine atom at the 2-position is susceptible to displacement by nucleophiles and serves as a handle for palladium-catalyzed cross-coupling reactions. The hydroxyl group at the 3-position can be used for etherification, esterification, or can influence the electronic properties of the pyridine ring.
Its utility is primarily as a precursor for more complex molecules, including pharmaceutical intermediates.[3][4] The synthesis often involves the chlorination of the corresponding 2-hydroxy (or pyridone) precursor.[5][6]
| Property | Value |
| CAS Number | 731002-59-8[7] |
| Molecular Formula | C₆H₃ClF₃NO |
| Molecular Weight | 197.54 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Key Reactive Sites | C2-Cl (Cross-coupling, SₙAr), C3-OH (Derivatization) |
Halogen Exchange: A Direct Approach to Modulating Reactivity
The most direct alternatives to the title compound involve replacing the chlorine atom with other halogens. This choice profoundly impacts the reagent's performance in the most common application: palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond in oxidative addition to a Pd(0) center generally follows the trend I > Br > OTf > Cl.[8][9]
The High-Reactivity Alternative: 2-Bromo-4-(trifluoromethyl)pyridin-3-ol
By replacing chlorine with bromine (CAS No. 1211526-19-0)[10], a significantly more reactive substrate for cross-coupling is obtained. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates the initial oxidative addition step, which is often rate-limiting.
Experimental Implications:
-
Milder Reaction Conditions: Couplings can often be achieved at lower temperatures.
-
Lower Catalyst Loading: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst and ligand required.
-
Broader Substrate Scope: Challenging coupling partners that are sluggish with the chloro-analogue may react efficiently with the bromo-derivative.
-
Cost vs. Efficiency: While bromo-derivatives are often more expensive on a per-gram basis, the overall process cost may be lower due to improved yields, reduced energy consumption, and lower catalyst costs, particularly in large-scale synthesis.
Caption: Relative reactivity of aryl halides in cross-coupling.
The Specialty Alternative: 2-Fluoro-4-(trifluoromethyl)pyridin-3-ol
The C-F bond is the strongest carbon-halogen bond, making fluoro-substituted pyridines generally poor substrates for standard cross-coupling reactions that rely on C-X bond cleavage. However, they are valuable for several reasons:
-
Final Product Moiety: Fluorine is often a desired element in the final drug molecule due to its unique electronic properties.
-
Alternative Reactivity: The fluoro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SₙAr) at other positions.
-
C-H Activation: The presence of a fluoro group can direct C-H activation at adjacent positions, opening up alternative synthetic pathways.
Strategic Alternatives: Bypassing the Halogenated Intermediate
Instead of a simple halogen swap, a more sophisticated approach involves altering the entire synthetic strategy. This can provide greater flexibility and access to a wider range of derivatives.
The Pyridine N-Oxide Route
Pyridine N-oxides are versatile intermediates where the N-O bond significantly alters the ring's electronic properties.[11][12] The N-oxide group is electron-donating by resonance and electron-withdrawing by induction, making the C2 and C4 positions highly susceptible to both nucleophilic and electrophilic attack.
Advantages of this Strategy:
-
Activation: The N-oxide activates the pyridine ring for transformations that are difficult on the parent pyridine. For example, direct nucleophilic fluorination at the meta-position has been demonstrated on a pyridine N-oxide system.[13]
-
Directing Group: The N-oxide can direct metallation or other C-H functionalization reactions.
-
Versatile Functionalization: After performing the desired ring functionalization, the N-oxide can be easily removed (deoxygenated) using reagents like PCl₃ or H₂/Pd to yield the target pyridine.
Caption: General workflow using the Pyridine N-Oxide strategy.
De Novo Ring Synthesis
This "bottom-up" approach involves constructing the substituted pyridine ring from acyclic, trifluoromethyl-containing building blocks.[1] This method offers the highest degree of flexibility, as substituents can be incorporated into the acyclic precursors before the final ring-closing cyclocondensation reaction.
A patented synthesis for 2-Chloro-4-(trifluoromethyl)pyridine, a closely related structure, exemplifies this approach by starting from vinyl n-butyl ether and trifluoroacetic anhydride to build a key intermediate, which is then cyclized to form the pyridone ring.[5]
Key Advantages:
-
Positional Control: Allows for the unambiguous synthesis of specific isomers that may be difficult to obtain via substitution on a pre-formed ring.
-
Convergent Synthesis: Can lead to more efficient overall routes for highly substituted targets.
Considerations:
-
Longer Route: Often involves more synthetic steps compared to functionalizing a commercial pyridine.
-
Precursor Availability: The availability and cost of the acyclic trifluoromethylated building blocks are critical factors.
Experimental Data and Protocols
Table 1: Comparison of Physicochemical Properties of Halogenated Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Chloro -4-(CF₃)pyridine | 81565-18-6[14] | C₆H₃ClF₃N | 181.54[14] | 146-147[3] |
| 2-Bromo -4-(CF₃)pyridine | 175205-81-9 | C₆H₃BrF₃N | 225.99 | 84-85 / 14 mmHg |
| 2-Fluoro -4-(CF₃)pyridine | 118078-66-3 | C₆H₃F₄N | 165.09 | Not specified |
(Note: Data for the 3-hydroxy derivatives are less commonly published; data for the parent pyridines are provided for comparison of the halogen's influence.)
Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling
This table illustrates the expected performance differences based on general principles of cross-coupling reactivity.[8]
| Parameter | 2-Chloro-Analogue | 2-Bromo-Analogue | Rationale |
| Substrate | 2-Chloro-4-(CF₃)pyridin-3-ol | 2-Bromo-4-(CF₃)pyridin-3-ol | C-Br bond is weaker and more reactive than C-Cl. |
| Catalyst System | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | More electron-rich, bulky phosphine ligands (e.g., Buchwald-type) are often needed to facilitate the difficult oxidative addition of aryl chlorides. Aryl bromides can often be coupled with simpler, less expensive catalyst systems. |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ | Stronger bases are often required for less reactive aryl chlorides. |
| Temperature | 80 - 110 °C | 60 - 90 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Typical Yield | Moderate to Good | Good to Excellent | Higher reactivity of the bromo-substrate generally leads to higher conversion and yield. |
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine
This protocol is adapted from analogous transformations found in patent literature and demonstrates a common method for converting a pyridin-2-one to a 2-chloropyridine.[5][6]
Expertise & Causality: The conversion of a 2-hydroxypyridine (which exists in tautomeric equilibrium with the pyridin-2-one form) to a 2-chloropyridine is a classical transformation. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this purpose. The addition of a catalytic amount of DMF is crucial; it reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active catalytic species that accelerates the reaction.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent & Catalyst: Add a suitable solvent such as 1,2-dichloroethane or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Reagent Addition: At room temperature, add thionyl chloride (SOCl₂, ~2.0 eq) dropwise via a syringe. Caution: SOCl₂ is corrosive and reacts violently with water. This step is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (e.g., 110 °C for 1,2-dichloroethane) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water to quench the excess SOCl₂. Neutralize the solution with a 10% aqueous sodium hydroxide solution until the pH is ~7.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Validation: The crude product can be purified by flash column chromatography or vacuum distillation to afford the pure 2-chloro-4-(trifluoromethyl)pyridine. The structure and purity should be confirmed by NMR spectroscopy and GC-MS.
Conclusion and Strategic Recommendations
The selection of an optimal building block is a critical decision in the design of a synthetic route. While This compound is a reliable and cost-effective starting material, its moderate reactivity can be a limitation.
-
For high-throughput synthesis, medicinal chemistry, or challenging couplings , the higher reactivity and milder conditions afforded by 2-Bromo-4-(trifluoromethyl)pyridin-3-ol often justify its higher initial cost.
-
When faced with the synthesis of a highly complex or unusually substituted pyridine, a de novo ring synthesis or a pyridine N-oxide strategy offers unparalleled flexibility and control over isomer formation.
Ultimately, the choice is a balance of reactivity, cost, scalability, and the specific goals of the synthetic campaign. This guide provides the foundational data and strategic frameworks to make that choice an informed one.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 7. 731002-59-8|this compound| Ambeed [ambeed.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1211526-19-0|2-Bromo-4-(trifluoromethyl)pyridin-3-ol|BLD Pharm [bldpharm.com]
- 11. baranlab.org [baranlab.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]
A Comparative Guide to the Efficacy of 2-Chloro-4-(trifluoromethyl)pyridin-3-OL Derivatives as Bioactive Compounds
This guide provides a technical comparison of 2-Chloro-4-(trifluoromethyl)pyridin-3-OL derivatives and their analogs, evaluating their performance as bioactive compounds. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes experimental data to offer an objective analysis of their efficacy against alternative solutions.
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
In the landscape of modern chemical discovery, fluorinated heterocyclic compounds are indispensable. The trifluoromethylpyridine (TFMP) scaffold, in particular, has become a cornerstone in the design of novel bioactive molecules for both pharmaceutical and agrochemical applications.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group confers significant advantages, including enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved binding affinity to target proteins.[3][4]
This guide focuses specifically on the potential of derivatives from the this compound core. While public domain data on this precise "3-OL" variant is emerging, a wealth of information exists for structurally analogous compounds, particularly those with substitutions at other positions on the 4-(trifluoromethyl)pyridine ring. By analyzing the efficacy of these closely related derivatives, we can extrapolate and build a strong predictive framework for the potential of the title compounds. We will explore their synthesis, compare their documented herbicidal, fungicidal, and insecticidal activities against established standards, and provide detailed protocols for their evaluation.
The Physicochemical Advantage: Why the -CF3 Group is a Game-Changer
The decision to incorporate a trifluoromethyl group is a deliberate strategy to fine-tune a molecule's properties for enhanced biological performance.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450. This often leads to an increased half-life and lower required dosage of the active compound.[3]
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[3] This property is critical for its ability to cross lipid-rich biological membranes, such as cell walls of fungi or the gut lining of insects, to reach its target site.
-
Target Binding: As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic profile of the pyridine ring, influencing hydrogen bonding and other non-covalent interactions with target enzymes or receptors, often leading to enhanced binding selectivity and potency.[3]
Synthesis Pathway: A Generalized Approach
The availability of these compounds for research and development hinges on robust and scalable synthetic routes. The synthesis often begins with precursor materials like vinyl ethers, which undergo a series of reactions including cyclocondensation to form the pyridine ring, followed by chlorination to yield the desired intermediate.[5]
Caption: Generalized workflow for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine derivatives.
Comparative Efficacy Analysis
The true measure of these derivatives lies in their performance against existing solutions. The following sections compare their bioactivity across key applications, supported by experimental data from published studies.
Herbicidal Activity
Derivatives of 2-phenylpyridine containing a trifluoromethyl group have demonstrated significant herbicidal activity, often targeting the PPO enzyme.[6] Their performance is frequently benchmarked against commercial herbicides like fomesafen.
| Compound ID (Reference) | Target Weed | Application | Efficacy (% Inhibition) | Comparison Product | Efficacy (% Inhibition) |
| Compound 7a [6] | Abutilon theophrasti | Post-emergence (37.5 g/ha) | 100% | Fomesafen | 80% |
| Compound 7a [6] | Amaranthus retroflexus | Post-emergence (37.5 g/ha) | 100% | Fomesafen | 90% |
| Compound 7a [6] | Eclipta prostrata | Post-emergence (37.5 g/ha) | >80% | Fomesafen | 70% |
| Compound 7k [6] | Abutilon theophrasti | Post-emergence (37.5 g/ha) | 100% | Fomesafen | 80% |
Insight: The data indicates that specific α-trifluoroanisole derivatives containing the 3-chloro-5-(trifluoromethyl)phenylpyridine moiety (structurally analogous to our target) exhibit superior post-emergence control of key broadleaf weeds compared to the commercial standard fomesafen at the same application rate.[6]
Fungicidal Activity
Trifluoromethylpyrimidine derivatives have shown broad-spectrum fungicidal properties, particularly against challenging pathogens like Botrytis cinerea.[7] Their efficacy is often compared against fungicides such as pyrimethanil.
| Compound ID (Reference) | Fungal Pathogen | In vivo EC50 (mg/L) | Comparison Product | In vivo EC50 (mg/L) |
| Compound 6 [8] | Botrytis cinerea | 20.84 | Pyrimethanil | 30.72 |
| Compound 5h [7] | Botrytis cinerea (Strawberry) | 58% inhibition @ 50 µg/mL | N/A | N/A |
| Compound 5o [7] | Botrytis cinerea (Cucumber) | 65% inhibition @ 50 µg/mL | N/A | N/A |
Insight: Compound 6, a fenclorim derivative, demonstrates significantly greater in vivo activity against B. cinerea than pyrimethanil, as evidenced by its lower EC50 value.[8] This highlights the potential for developing highly potent fungicides from this class of chemistry.
Insecticidal Activity
The trifluoromethylpyridine scaffold is a key component in several modern insecticides. Novel derivatives are continuously being evaluated against pests like armyworms and aphids.
| Compound ID (Reference) | Target Pest | Activity | Comparison Product | Activity |
| Compound 5f [9] | Mythimna separata (Armyworm) | LC50 = 13.1 mg/L | Chlorantraniliprole | LC50 = 0.4 mg/L |
| Compound 5g [9] | Mythimna separata (Armyworm) | LC50 = 16.5 mg/L | Chlorantraniliprole | LC50 = 0.4 mg/L |
| Compound 4-1 [10] | Nilaparvata lugens (Planthopper) | 93.5% mortality @ 100 mg/L | N/A | N/A |
Insight: While the novel 2-phenylpyridine derivatives 5f and 5g show notable insecticidal activity, they are not as potent as the commercial diamide insecticide Chlorantraniliprole against the armyworm.[9] However, other derivatives like 4-1 show very high efficacy against piercing-sucking insects like planthoppers, indicating that the target pest spectrum is highly dependent on the overall molecular structure.[10]
Structure-Activity Relationships (SAR)
The efficacy of these derivatives is not solely dependent on the trifluoromethylpyridine core but is heavily influenced by the nature and position of other substituents.
Caption: Key structure-activity relationships for trifluoromethylpyridine derivatives.
Analysis of available data suggests several key trends:
-
Halogenation: The introduction of additional halogen atoms on other parts of the molecule, such as an attached phenyl ring, can significantly enhance antifungal activity and broaden the spectrum of controlled pathogens.[11]
-
Amide Moiety: The incorporation of an amide linkage is a common strategy in designing potent insecticides and fungicides within this chemical family.[9][12]
-
Thioether Linkage: The presence of a thioether group has been shown to be beneficial for antifungal activity, particularly against various species of Botrytis cinerea.[7]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section details standardized methodologies for evaluating the bioactivity of novel derivatives.
Protocol 1: In Vitro Antifungal Micro-broth Dilution Assay
This protocol is adapted from methodologies used to test trifluoromethylphenyl amides and is a standard for determining Minimum Inhibitory Concentration (MIC).[11]
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA) for 5-7 days.
-
Harvest spores by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 200 µg/mL to 0.39 µg/mL. Ensure the final DMSO concentration does not exceed 1%.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal spore suspension to each well containing 100 µL of the diluted compound.
-
Include positive (fungus + medium, no compound) and negative (medium only) controls.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
-
Data Analysis:
-
Determine the MIC, defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
EC50 values (concentration causing 50% inhibition) can be calculated by measuring absorbance at 600 nm and fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Foliar Insecticide Assay (vs. Armyworm)
This protocol outlines a typical leaf-dip bioassay used to evaluate insecticides against chewing insects like the armyworm (Mythimna separata).[9]
-
Insect Rearing:
-
Rear third-instar larvae of M. separata on an artificial diet under controlled conditions (25 ± 1°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
-
Treatment Preparation:
-
Dissolve test compounds in DMSO to create stock solutions.
-
Prepare a series of test concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L) by diluting the stock with distilled water containing 0.1% Tween 80.
-
-
Bioassay:
-
Dip fresh corn leaf discs (approx. 5 cm diameter) into the respective treatment solutions for 10-15 seconds and allow them to air dry.
-
Place one treated leaf disc into a petri dish lined with moistened filter paper.
-
Introduce ten third-instar larvae into each petri dish. Each concentration should be replicated 3-4 times.
-
A control group using the 0.1% Tween 80 solution without the test compound must be included.
-
-
Mortality Assessment:
-
Incubate the petri dishes under the same conditions used for rearing.
-
Record larval mortality after 48 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Correct for control mortality using Abbott's formula and calculate LC50 (lethal concentration to kill 50% of the population) values using Probit analysis.
-
Conclusion and Future Perspectives
The 2-Chloro-4-(trifluoromethyl)pyridine scaffold and its derivatives represent a highly fertile ground for the discovery of new bioactive compounds. The unique physicochemical properties imparted by the trifluoromethyl group provide a distinct advantage in designing molecules with enhanced stability and potency.[1][3]
Comparative analysis demonstrates that derivatives from this family can outperform established commercial products in specific applications, particularly in the control of broadleaf weeds and fungal pathogens like Botrytis cinerea.[6][8] While insecticidal activity is potent, achieving superiority over leading products like chlorantraniliprole remains a significant challenge that requires innovative structural modifications.[9]
Future research should focus on:
-
Synthesis and evaluation of the this compound core itself to determine the specific contribution of the 3-hydroxy group to bioactivity.
-
Exploring diverse substitutions at the remaining open positions of the pyridine ring to further optimize efficacy and broaden the activity spectrum.
-
Mechanism of Action studies to elucidate the specific biochemical targets of the most potent derivatives, paving the way for rational drug and pesticide design.
By leveraging the foundational knowledge presented in this guide, researchers can more effectively navigate the development process, accelerating the discovery of next-generation bioactive compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
comparing the reactivity of 2-Chloro-4-(trifluoromethyl)pyridin-3-OL with similar compounds
Introduction: Unpacking the Reactivity of a Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Chloro-4-(trifluoromethyl)pyridin-3-ol is a prime example of such a high-value intermediate, featuring a pyridine core adorned with three distinct functional groups that dictate its chemical behavior: a chloro leaving group, a strongly electron-withdrawing trifluoromethyl group, and a hydroxyl group.
This guide provides an in-depth comparative analysis of the reactivity of this compound. We will dissect its structural and electronic features and benchmark its performance in key synthetic transformations against structurally similar compounds. By understanding the interplay of its substituents, researchers can better predict its behavior and strategically employ it in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity profile of this and related pyridine derivatives.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of an aromatic system is fundamentally governed by the electronic and steric nature of its substituents. In this compound, each group plays a critical role.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, creating inherent electron deficiency at the α (C2, C6) and γ (C4) positions. This makes the ring susceptible to nucleophilic attack at these positions but deactivates it towards electrophilic substitution.[3][4][5][6]
-
2-Chloro Group (-Cl): This halogen serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) and is a standard handle for palladium-catalyzed cross-coupling reactions. Its inductive effect further withdraws electron density from the ring.
-
4-Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] Its presence at the C4 position significantly depletes electron density throughout the ring, strongly activating the C2 and C6 positions for nucleophilic attack.[1][7]
-
3-Hydroxyl Group (-OH): This group has a dual electronic nature. It is inductively electron-withdrawing but can donate electron density into the ring via resonance. Its proximity to the C2-chloro group can influence reactivity through steric hindrance and potential intramolecular interactions or coordination with metal catalysts. Furthermore, its acidic proton can react under basic conditions, altering the substrate's charge and reactivity profile.
To contextualize the reactivity of our target molecule, we will compare it against the following compounds:
| Compound Name | Structure | Key Differences from Target |
| This compound |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Target Molecule |
| 2-Chloropyridine | Lacks the activating -CF₃ group and the -OH group. Baseline reactivity.[8] | |
| 2-Chloro-4-(trifluoromethyl)pyridine |
| Lacks the -OH group. Isolates the effect of the hydroxyl substituent.[9] |
| 2-Bromo-4-(trifluoromethyl)pyridin-3-ol |
| Features a bromo instead of a chloro leaving group. Compares leaving group aptitude. |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing pyridines. The mechanism proceeds via a high-energy Meisenheimer intermediate, and its stability dictates the reaction rate. Electron-withdrawing groups that can stabilize the negative charge of this intermediate accelerate the reaction.[3][5]
The pyridine nitrogen inherently stabilizes attack at the C2 and C4 positions by delocalizing the negative charge.[4][6] The addition of a -CF₃ group at C4 further enhances this stabilization, making these positions exceptionally electrophilic.
Caption: Generalized mechanism for SNAr on this compound.
Experimental Comparison
In a representative SNAr reaction with a common nucleophile like sodium methoxide (NaOMe), we can predict a clear reactivity trend.
| Compound | Predicted Relative Reactivity with NaOMe | Rationale |
| 2-Chloro-4-(trifluoromethyl)pyridine | ++++ | Highly activated by the C4-CF₃ group without any potential steric or electronic interference from an adjacent -OH group. |
| This compound | +++ | Strongly activated by the C4-CF₃ group. The adjacent C3-OH may exert minor steric hindrance and its resonance donation could slightly temper the high reactivity, though its inductive withdrawal contributes to activation. |
| 2-Chloropyridine | + | Lacks the potent activating effect of the -CF₃ group, resulting in significantly slower reaction rates. Requires harsher conditions.[8] |
Causality Behind Experimental Choices: The choice of sodium methoxide as the nucleophile provides a standardized, sterically non-demanding nucleophile to probe the intrinsic electronic properties of the pyridine rings. The expected reactivity hierarchy directly reflects the degree of electronic activation conferred by the substituents.
Experimental Protocol: SNAr with Sodium Methoxide
This protocol provides a general method for comparing the reactivity of the substituted chloropyridines.
-
Reagent Preparation: Prepare a 0.5 M solution of sodium methoxide in dry methanol.
-
Reaction Setup: In separate, oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers under a nitrogen atmosphere, dissolve each pyridine substrate (1.0 mmol) in dry methanol (10 mL).
-
Initiation: Add the sodium methoxide solution (1.2 mmol, 1.2 eq) to each flask.
-
Reaction Monitoring: Heat the reactions to 60°C. Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular time intervals (e.g., every 30 minutes).
-
Workup and Analysis: Once the starting material is consumed (or after a set time, e.g., 24 hours), cool the reactions to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The organic layers are dried over sodium sulfate, filtered, and concentrated. The yield of the methoxy-substituted product is determined by ¹H NMR or GC analysis with an internal standard.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for C-C and C-N bond formation, respectively.[10][11] The reactivity in these reactions is highly dependent on the nature of the halide leaving group and the electronic properties of the substrate. A key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[12]
Suzuki-Miyaura Cross-Coupling
This reaction couples an organohalide with an organoboron compound. For chloro-pyridines, which are often challenging substrates, the choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the difficult oxidative addition step.[12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis:
| Compound | Predicted Relative Reactivity | Rationale |
| 2-Bromo-4-(trifluoromethyl)pyridin-3-ol | ++++ | The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond, leading to faster reactions and higher yields under standard conditions.[14] |
| This compound | ++ | As an electron-deficient aryl chloride, it is a challenging substrate. The neighboring -OH group could potentially coordinate to the palladium center, which may either inhibit or, in some cases with specific ligands, facilitate the reaction. |
| 2-Chloro-4-(trifluoromethyl)pyridine | ++ | Similar to its 3-hydroxy counterpart in being a challenging substrate. The absence of the -OH group removes the possibility of catalyst coordination, leading to a more predictable but still difficult coupling. |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[15] Similar to the Suzuki coupling, it relies on a Pd(0)/Pd(II) catalytic cycle, and the reactivity of aryl chlorides is lower than that of aryl bromides.[16] The reaction requires a stoichiometric amount of base to deprotonate the amine, which can be a critical parameter when the substrate itself contains acidic protons.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling
This protocol is a starting point for both Suzuki and Buchwald-Hartwig reactions and requires optimization for each specific substrate.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4 mol%). For Suzuki coupling, add the boronic acid (1.2 mmol).
-
Base Addition: Add the base (e.g., K₂CO₃ for Suzuki, NaOt-Bu for Buchwald-Hartwig, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., dioxane or toluene, 5 mL) via syringe. For Buchwald-Hartwig amination, add the amine (1.2 mmol).
-
Reaction: Place the tube in a preheated oil bath at 100-110°C and stir vigorously for 12-24 hours.
-
Workup and Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Trustworthiness and Self-Validation: The protocols described are standard in the field and include monitoring steps (TLC/GC) to validate reaction progress. Comparing the outcomes for the different substrates under identical conditions provides a self-validating system for assessing relative reactivity. The predicted trends are grounded in well-established principles of physical organic chemistry.[12][13][15]
Conclusion and Outlook
This guide demonstrates that this compound possesses a nuanced reactivity profile shaped by the interplay of its three key substituents.
-
For Nucleophilic Aromatic Substitution: It is a highly reactive substrate, second only to its analogue lacking the 3-hydroxyl group. The powerful electron-withdrawing -CF₃ group at the C4 position is the dominant activating feature.
-
For Palladium-Catalyzed Cross-Coupling: It is a challenging substrate due to the inertness of the C-Cl bond. Its bromo-analogue is predicted to be significantly more reactive. The presence of the C3-hydroxyl group may require careful optimization of reaction conditions to avoid catalyst inhibition or undesirable side reactions.
By understanding these characteristics, researchers can select the appropriate reaction conditions to selectively functionalize the molecule. The high reactivity in SNAr makes it an excellent candidate for introducing a wide variety of nucleophiles at the C2 position. While more challenging in cross-coupling, successful reactions will yield highly functionalized and potentially biologically active pyridine scaffolds. Future work could explore the directing effects of the hydroxyl group in electrophilic substitutions (under non-acidic conditions) or its utility as a coordination point for other transition-metal-catalyzed C-H activation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. homework.study.com [homework.study.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 15. name-reaction.com [name-reaction.com]
- 16. jk-sci.com [jk-sci.com]
A Predictive Bioactivity Profile: 2-Chloro-4-(trifluoromethyl)pyridin-3-ol in the Landscape of Bioactive Pyridinols
Introduction: Deconstructing a Privileged Scaffold for Targeted Activity
In the landscape of medicinal chemistry and agrochemical research, the pyridine ring stands as a "privileged scaffold"—a core molecular structure that consistently yields compounds with significant biological activity.[] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design.[2] This guide delves into the predicted biological activity of a specific, yet sparsely documented, derivative: 2-Chloro-4-(trifluoromethyl)pyridin-3-ol .
Due to the absence of direct experimental data for this compound in publicly accessible literature, this analysis adopts a predictive approach grounded in robust structure-activity relationship (SAR) studies of analogous compounds. By dissecting the molecule into its constituent parts—the pyridin-3-ol core, the C2-chloro substituent, and the C4-trifluoromethyl group—we can forecast its likely efficacy and potential mechanisms of action in two key areas of biological activity: kinase inhibition and antimicrobial action . This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and related substituted pyridinols.
Predicted Biological Activity Profile: A Synthesis of Analog Data
The biological profile of this compound is shaped by the interplay of its three key functional components. The pyridin-3-ol core provides a critical scaffold for interaction with biological targets, particularly through hydrogen bonding. The chloro and trifluoromethyl groups modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn dictates its potency and selectivity.
Kinase Inhibitory Activity: Targeting the ATP-Binding Site
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] The nitrogen atom in the pyridine ring frequently acts as a hydrogen bond acceptor, interacting with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The hydroxyl group of the pyridinol scaffold can serve as both a hydrogen bond donor and acceptor, further anchoring the molecule within the active site.[4]
Comparative Analysis of Structurally Related Kinase Inhibitors
To predict the kinase inhibitory potential of this compound, we can examine the activity of analogous pyridine-based inhibitors. The data suggests that pyridine derivatives can achieve high potency, with IC50 values often in the nanomolar range.
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Pyrido[2,3-d]pyrimidine (Compound 4e) | FGFr | 60 | [5] |
| Pyrido[2,3-d]pyrimidine (Compound 4b) | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | [5] |
| Furo[3,2-b]pyridin-3-ol Derivative | CLK1, CLK4 | 15, 10 | [6] |
| Pyridine-Based PIM-1 Inhibitor (Cmpd 12) | PIM-1 | 14.3 | [7] |
| Pyridine-Based ROCK Inhibitor (Cmpd 37) | ROCK1 | Data not specified, but potent | |
| Pyridyl Aminothiazole | Chk1 | Low pM | [8] |
Structure-Activity Relationship (SAR) Insights:
-
Pyridin-3-ol Core: The 3-hydroxy group is a crucial feature. In many kinase inhibitors, a hydroxyl group in this position can form a key hydrogen bond with residues in the ATP binding site, such as the catalytic lysine or backbone amides, significantly enhancing potency.[4]
-
C2-Chloro Substituent: The chlorine atom at the C2 position is electron-withdrawing and can influence the pKa of the pyridine nitrogen. It can also participate in halogen bonding or other non-covalent interactions within the active site. Its position adjacent to the nitrogen may also sterically guide the orientation of the molecule.
-
C4-Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group that can significantly impact the electronic distribution of the pyridine ring.[9] This modification can enhance binding affinity by altering the hydrogen-bonding capability of the pyridine nitrogen. Furthermore, its lipophilicity can improve cell membrane permeability, and it is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic properties.[2][9]
Based on these insights, this compound is predicted to be a potent inhibitor of various protein kinases. The combination of the hinge-binding pyridine nitrogen, the hydrogen-bonding 3-hydroxyl group, and the electronically influential chloro and trifluoromethyl substituents provides a strong foundation for high-affinity interaction with kinase ATP-binding sites.
Antimicrobial (Antifungal & Antibacterial) Activity
Substituted pyridinols and compounds bearing trifluoromethyl groups have demonstrated significant potential as antimicrobial agents. Their mechanism of action can vary, but often involves membrane disruption or inhibition of essential cellular processes.[9][10]
Comparative Analysis of Structurally Related Antimicrobial Pyridinols
The antimicrobial efficacy of pyridinol derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Example | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Alkyl Pyridinol (EA-02-009) | S. aureus / MRSA | 0.5 - 1 | [10] |
| Alkyl Pyridinol (JC-01-072) | S. aureus / MRSA | 4 - 8 | [10] |
| N-(trifluoromethyl)phenyl Pyrazole (Cmpd 25) | S. aureus (MRSA) | 0.78 | [9] |
| N-(trifluoromethyl)phenyl Pyrazole (Cmpd 13) | S. aureus (MRSA) | 3.12 | [9] |
| Chlorinated Pyridine Carbonitrile | Candida albicans | Equivalent to Miconazole | |
| Pyridine-based compound (12a) | E. coli, B. mycoides, C. albicans | 19.5, <4.8, <4.8 | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Membrane Interaction: The antimicrobial activity of many heterocyclic compounds is linked to their ability to interact with and disrupt bacterial or fungal cell membranes.[10] The lipophilicity of this compound, enhanced by both the chloro and trifluoromethyl groups, likely facilitates its passage across microbial cell walls and membranes.
-
Trifluoromethyl Group: The CF3 group is a known pharmacophore in antimicrobial agents.[12] Its inclusion can enhance activity against resistant strains. For example, trifluoromethyl-substituted chalcones and pyrazoles have shown potent activity against multidrug-resistant S. aureus (MRSA).[9][12]
-
Chloro Group: Halogenation, particularly with chlorine, is a common strategy to enhance the potency of antimicrobial compounds.[13] The chloro-substituent increases the lipophilicity and can also influence electronic interactions with target enzymes or proteins.
-
Pyridinol Core: The acidic proton of the hydroxyl group and the basic nitrogen of the pyridine ring can participate in crucial interactions with microbial targets, such as enzymes involved in cell wall synthesis or DNA replication.
Given the potent activities of both chloro- and trifluoromethyl-substituted heterocycles, it is highly probable that this compound will exhibit significant antimicrobial, particularly antifungal and anti-Gram-positive bacterial, activity. Its structural features suggest a mechanism that may involve membrane disruption or inhibition of key metabolic enzymes.
Experimental Methodologies: A Blueprint for Validation
The predictions laid out in this guide require rigorous experimental validation. Below are detailed, step-by-step protocols for assessing the kinase inhibitory and antimicrobial activities of novel compounds like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase by quantifying ATP consumption.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, then further dilute in kinase assay buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
Prepare solutions of the target kinase, its specific substrate peptide, and ATP in kinase assay buffer at 2x the final desired concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of each test compound dilution to the wells of a white, opaque 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding 5 µL of the 2x kinase/substrate/ATP mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes with gentle shaking. During this time, the kinase will phosphorylate its substrate, consuming ATP.
-
-
Signal Detection:
-
Stop the reaction and generate a luminescent signal by adding 10 µL of a commercial kinase luminescence reagent (e.g., Kinase-Glo®). This reagent depletes remaining ATP to produce light.
-
Incubate the plate for an additional 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
The amount of light is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microbial strain, following standardized guidelines.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture plate, suspend several microbial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the test compound.
-
Include a growth control well (inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of This compound is currently lacking, a comparative analysis based on established structure-activity relationships provides a strong predictive framework. The unique combination of a pyridin-3-ol core, a C2-chloro atom, and a C4-trifluoromethyl group suggests a high potential for potent activity in two primary areas:
-
Kinase Inhibition: The molecule possesses all the key features of a Type I ATP-competitive kinase inhibitor, with the potential for high-potency, multi-kinase activity.
-
Antimicrobial Activity: The compound's halogen and trifluoromethyl substituents are hallmarks of effective antimicrobial agents, suggesting likely efficacy against Gram-positive bacteria (including resistant strains) and pathogenic fungi.
This guide serves as a hypothesis-generating tool. The next critical step is to synthesize this compound and validate these predictions using the experimental protocols outlined. Initial screening should focus on a broad panel of kinases relevant to oncology and inflammatory diseases, as well as a panel of clinically relevant bacterial and fungal pathogens. The resulting data will not only elucidate the true biological profile of this specific molecule but also contribute valuable insights to the broader understanding of substituted pyridinols in drug discovery.
References
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol: A Cost-Benefit Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the valuable building block, 2-Chloro-4-(trifluoromethyl)pyridin-3-ol. This report details and compares potential synthetic routes, providing in-depth analysis of their respective costs, benefits, and practical considerations.
The synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals, presents a significant challenge due to the difficulty of introducing a hydroxyl group at the C3 position of the pyridine ring. This guide provides a detailed cost-benefit analysis of the most promising synthetic strategies, empowering researchers to make informed decisions based on factors such as precursor availability, reaction efficiency, and overall cost-effectiveness.
Executive Summary
Direct synthesis of this compound is not well-documented in publicly available literature. Therefore, this guide focuses on a promising two-step approach: the synthesis of the precursor 2-chloro-4-(trifluoromethyl)pyridine, followed by a subsequent C3-hydroxylation. We will explore and compare different methods for the synthesis of the precursor and then detail the most viable method for the critical hydroxylation step. This analysis will weigh the trade-offs between starting material costs, reaction yields, reagent toxicity, and operational complexity.
Synthesis of the Precursor: 2-Chloro-4-(trifluoromethyl)pyridine
The economic viability of the entire synthesis hinges on the efficient and cost-effective production of the 2-chloro-4-(trifluoromethyl)pyridine intermediate. Two primary routes from commercially available starting materials are considered here.
Method 1: From 2-Hydroxy-4-(trifluoromethyl)pyridine
This method involves the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine.
Experimental Protocol:
-
To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) (2.0-2.5 eq) to the mixture at room temperature.
-
Reflux the reaction mixture at 110°C for 4 hours.
-
After completion, the reaction is quenched by carefully adding the mixture to ice water and neutralizing with a 10% sodium hydroxide solution.
-
The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by distillation.
Cost-Benefit Analysis:
| Factor | Assessment |
| Starting Material Cost | 2-Hydroxy-4-(trifluoromethyl)pyridine can be a relatively expensive starting material. |
| Reagent Cost & Safety | Thionyl chloride is a corrosive and hazardous reagent requiring careful handling. DMF is a common solvent but has some toxicity concerns. |
| Yield & Purity | This method can provide high yields (typically >90%) of the desired product with good purity after distillation. |
| Scalability | The procedure is amenable to scale-up, but the handling of large quantities of thionyl chloride requires specialized equipment and safety protocols. |
| Environmental Impact | The use of chlorinated solvents and the generation of acidic waste are environmental considerations. |
Method 2: From 4-Methylpyridin-2-amine
This multi-step synthesis starts from the more readily available 4-methylpyridin-2-amine.
Experimental Workflow:
Workflow for Method 2.
Cost-Benefit Analysis:
| Factor | Assessment |
| Starting Material Cost | 4-Methylpyridin-2-amine is a significantly cheaper and more accessible starting material compared to 2-hydroxy-4-(trifluoromethyl)pyridine. |
| Reagent Cost & Safety | This route involves several hazardous reagents, including sodium nitrite (oxidizer), chlorine gas (toxic), and hydrogen fluoride (highly corrosive and toxic). These necessitate stringent safety measures and specialized equipment. |
| Yield & Purity | The overall yield for this multi-step process is likely to be lower than the single-step chlorination of the hydroxypyridine. Each step requires careful optimization to maximize yield and purity. |
| Scalability | While feasible, scaling up this process is complex and requires a robust industrial setup due to the hazardous nature of the reagents. |
| Environmental Impact | The use of chlorine gas and hydrogen fluoride poses significant environmental and safety risks. Waste treatment and disposal are critical considerations. |
The Critical Step: C3-Hydroxylation of 2-Chloro-4-(trifluoromethyl)pyridine
Direct hydroxylation at the C3 position of the pyridine ring is notoriously difficult. A recent breakthrough in photochemical synthesis offers a promising solution.[1][2][3] This method involves the formation of a pyridine N-oxide followed by a photochemical valence isomerization to introduce the hydroxyl group at the desired position.
Step 1: N-Oxidation of 2-Chloro-4-(trifluoromethyl)pyridine
Experimental Protocol:
A general procedure for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.
-
Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a chlorinated solvent like dichloromethane.
-
Add m-CPBA (1.1-1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove excess acid, followed by brine.
-
The organic layer is dried and the solvent removed under reduced pressure to yield the N-oxide.
Step 2: Photochemical C3-Hydroxylation
Experimental Protocol: [1][2][3]
-
In a quartz reaction vessel, dissolve the 2-chloro-4-(trifluoromethyl)pyridine N-oxide (1.0 eq) in a suitable solvent, such as a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add acetic acid (3.0 eq).
-
Irradiate the solution with a UV lamp (e.g., Rayonet reactor with 254 nm lamps) at room temperature.
-
Monitor the reaction progress by LC-MS.
-
After completion, the solvent is removed, and the residue is purified by column chromatography to isolate the desired this compound.
Cost-Benefit Analysis of the Hydroxylation Sequence:
| Factor | Assessment |
| Reagent Cost & Safety | m-CPBA is a relatively stable peroxy acid but can be shock-sensitive. HFIP is an expensive specialty solvent. Acetic acid is inexpensive and readily available. Photochemical reactors require specific equipment and safety precautions. |
| Yield & Purity | The yields for both the N-oxidation and the photochemical hydroxylation can be moderate to good, but optimization is crucial. The final product requires chromatographic purification, which can be a bottleneck for large-scale synthesis. |
| Scalability | Scaling up photochemical reactions can be challenging due to the need for efficient light penetration throughout the reaction mixture. |
| Environmental Impact | The use of chlorinated and fluorinated solvents raises environmental concerns. |
Comparative Analysis and Recommendations
| Synthesis Route | Starting Material | Key Reagents | Pros | Cons |
| Route A | 2-Hydroxy-4-(trifluoromethyl)pyridine | Thionyl chloride, m-CPBA, HFIP | Fewer steps for precursor synthesis. Potentially higher overall yield. | High cost of starting material and specialty solvent (HFIP). Use of hazardous reagents. |
| Route B | 4-Methylpyridin-2-amine | NaNO₂, Cl₂, HF, m-CPBA, HFIP | Lower cost of the initial starting material. | Multi-step precursor synthesis with lower overall yield. Involves highly hazardous and corrosive reagents. Complex to scale up safely. |
Recommendation:
For laboratory-scale synthesis and research purposes, Route A is recommended despite the higher initial cost of the starting material. The shorter synthesis, potentially higher overall yield, and avoidance of extremely hazardous reagents like chlorine gas and hydrogen fluoride make it a more practical and safer option for a research environment.
For industrial-scale production, a thorough process development and safety assessment for Route B would be necessary to mitigate the risks associated with the hazardous reagents. The significant cost advantage of the starting material could make this route more economically viable at a larger scale, provided the necessary infrastructure and safety protocols are in place.
Conclusion
The synthesis of this compound is a challenging but achievable endeavor. The two-step approach involving the synthesis of 2-chloro-4-(trifluoromethyl)pyridine followed by a photochemical C3-hydroxylation represents the most promising strategy. The choice between different precursor synthesis routes will depend on the scale of the synthesis and the available resources and safety infrastructure. This guide provides a foundational framework for researchers to select and optimize a synthetic route that best suits their specific needs and capabilities.
References
A Comparative Guide to the Analytical Validation of Methods for 2-Chloro-4-(trifluoromethyl)pyridin-3-ol Detection
Introduction:
2-Chloro-4-(trifluoromethyl)pyridin-3-ol is a key heterocyclic intermediate in the synthesis of advanced pharmaceutical and agrochemical agents. The presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group on a pyridine ring creates a molecule with unique reactivity and potential for structural diversity in drug discovery.[1][2] Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and safety of downstream active pharmaceutical ingredients (APIs). Impurities or variations in concentration can have significant impacts on reaction kinetics, yield, and the impurity profile of the final product.
This guide provides a comparative analysis of analytical methodologies for the detection and quantification of this compound. We will explore the theoretical and practical aspects of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The focus will be on the principles of method validation, experimental design, and data interpretation, grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
Pillar 1: Foundational Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the "why" behind method validation. Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3][5] It provides assurance of reliability and that the measurements you take are accurate and precise. For a pharmaceutical intermediate like this compound, this is non-negotiable.
The core validation parameters, as stipulated by ICH Q2(R1) guidelines, that we will address for each method are:[5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Pillar 2: Comparative Analysis of Analytical Techniques
The choice of analytical technique is governed by the physicochemical properties of this compound, the required sensitivity, the sample matrix, and the intended application (e.g., routine QC vs. impurity profiling).
Physicochemical Properties of this compound:
-
Polarity: The hydroxyl group imparts significant polarity.
-
Volatility: Likely to be a semi-volatile solid, making GC analysis potentially challenging without derivatization.
-
Chromophore: The substituted pyridine ring possesses a UV chromophore, making it suitable for UV detection.[7]
-
Ionization: The molecule can be readily ionized, making it amenable to mass spectrometry.
Method Comparison Overview
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Moderate to High | Very High | High |
| Sensitivity (LOQ) | ng-range | pg to fg-range | pg to ng-range |
| Linearity Range | Typically 2-3 orders of magnitude | 3-5 orders of magnitude | 2-4 orders of magnitude |
| Robustness | High | Moderate | High |
| Cost & Complexity | Low to Moderate | High | Moderate |
| Best Suited For | Assay, purity, routine QC | Trace-level impurity analysis, metabolite identification | Analysis of volatile impurities, alternative orthogonal method |
Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse for quality control of pharmaceutical intermediates due to its robustness, cost-effectiveness, and high precision for assay and purity determinations.[8] For this compound, a reversed-phase method is the logical starting point.
Causality in Method Development:
-
Column Choice: A C18 or C8 column is selected to retain the polar analyte through hydrophobic interactions with the alkyl chains. The hydroxyl group will reduce retention, so a mobile phase with a lower organic content will likely be required.
-
Mobile Phase: A mixture of water (or buffer) and a polar organic solvent like acetonitrile or methanol is used. A buffer (e.g., phosphate or acetate) is recommended to control the ionization state of the phenolic hydroxyl group (pKa ~8-10), ensuring consistent retention times.
-
Detection Wavelength: The UV spectrum of hydroxypyridines typically shows absorbance maxima between 270-310 nm.[7][9] The optimal wavelength should be determined by running a UV scan of a standard solution to maximize sensitivity and specificity.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV Assay and Purity
-
Chromatographic System:
-
HPLC with a quaternary pump, autosampler, and Photodiode Array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 285 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent (Acetonitrile/Water 50:50).
-
Create a working standard at 0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample to a nominal concentration of 0.1 mg/mL in the diluent.
-
-
Validation Procedure:
-
Specificity: Inject diluent, a placebo (if in a formulation), and a spiked sample containing known impurities to demonstrate resolution.
-
Linearity: Prepare calibration standards at five concentrations (e.g., 0.025, 0.05, 0.1, 0.15, 0.2 mg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Perform six replicate injections of the 100% standard solution. Calculate the Relative Standard Deviation (%RSD) of the peak areas (%RSD < 2.0%).
-
Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, such as detecting low-level impurities or in cleaning validation, LC-MS/MS is the gold standard due to its exceptional sensitivity and specificity.[10]
Causality in Method Development:
-
Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like our analyte. It will likely ionize well in both positive and negative ion modes. Positive mode ([M+H]⁺) is common for nitrogen-containing heterocycles.
-
MS/MS Transitions (MRM): Tandem MS allows for Multiple Reaction Monitoring (MRM). The precursor ion (the molecular weight of the analyte) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This two-stage filtering provides extremely high specificity, eliminating matrix interference. For this compound (MW ≈ 197.5), a potential transition could be m/z 198 → [fragment ion]. The fragmentation pattern would need to be determined experimentally by infusing a standard.
-
LC Method: A fast LC gradient can be used, as the MS provides the specificity, reducing the need for perfect chromatographic resolution of all components.
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS for Trace Impurity Analysis
-
Chromatographic & MS System:
-
UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined (e.g., Precursor m/z 198, Product m/z [determined from fragmentation]).
-
-
Standard Preparation:
-
Prepare a stock solution at 100 µg/mL.
-
Serially dilute to create calibration standards from 0.1 ng/mL to 100 ng/mL.
-
-
Sample Preparation:
-
Dissolve the sample to a high concentration (e.g., 10 mg/mL) to allow for the detection of trace impurities.
-
-
Validation Procedure:
-
Specificity: Monitor for the specific MRM transition in blank and matrix samples. The likelihood of interference is extremely low.
-
LOD/LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ).
-
Linearity: Plot the calibration curve over the desired range (e.g., 0.1 - 100 ng/mL). Use a weighted linear regression if necessary.
-
Accuracy & Precision: Analyze spiked samples at low, medium, and high concentrations (e.g., 0.5, 10, and 80 ng/mL) in replicates on different days to establish intra- and inter-day variability.
-
Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.[11] For this compound, its utility depends on the analyte's thermal stability and volatility. The polar hydroxyl group can cause peak tailing on standard GC columns and may require derivatization.
Causality in Method Development:
-
Derivatization: To improve volatility and chromatographic peak shape, the hydroxyl group can be derivatized, for example, through silylation (e.g., using BSTFA) to replace the active proton with a trimethylsilyl (TMS) group. This is a critical step to consider.
-
Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point to resolve the analyte from other potential impurities.
-
Injection Mode: A split/splitless injector is standard. Splitless mode would be used for trace analysis.
-
MS Detection: The mass spectrometer provides definitive identification based on the compound's electron ionization (EI) fragmentation pattern, which acts as a chemical fingerprint.[12]
Experimental Workflow: GC-MS Method (with Derivatization)
Caption: Workflow for GC-MS analysis with derivatization.
Detailed Protocol: GC-MS for Impurity Profiling
-
GC-MS System:
-
GC coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Injector: 250 °C, Splitless mode.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Derivatization & Sample Preparation:
-
Accurately weigh ~5 mg of sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
-
-
Validation Procedure:
-
Specificity: Confirmed by the unique mass spectrum of the derivatized analyte. Purity of the peak can be assessed by examining the mass spectra across the peak.
-
Linearity: Prepare and derivatize a series of standards. Plot the peak area of a characteristic ion vs. concentration.
-
LOD/LOQ: Determined by injecting serially diluted derivatized standards.
-
Conclusion and Recommendations
The selection of an analytical method for this compound is a strategic decision based on the specific analytical challenge.
-
For routine quality control, assay, and purity testing , the HPLC-UV method is the most appropriate choice. It is robust, cost-effective, and provides the necessary accuracy and precision for these applications. Its validation is straightforward and aligns well with standard pharmaceutical QC practices.
-
For the detection and quantification of trace-level impurities or for applications requiring the highest sensitivity, such as cleaning validation, LC-MS/MS is unequivocally the superior technique. Its specificity and low detection limits are unmatched.
-
GC-MS serves as a valuable orthogonal method . If volatile impurities are suspected or if an alternative separation mechanism is needed to confirm purity, GC-MS (likely with derivatization) is a powerful option. It provides definitive structural confirmation through its mass spectral fragmentation patterns.
A comprehensive validation package for this compound would ideally involve the full validation of an HPLC-UV method for routine use, supplemented by a validated LC-MS/MS method for trace analysis. This dual-pronged approach ensures product quality from all angles, satisfying the rigorous demands of researchers, scientists, and drug development professionals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol Analogs for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-chloro-4-(trifluoromethyl)pyridin-3-ol, a scaffold with significant potential in the development of kinase inhibitors. While direct and comprehensive SAR studies on this specific scaffold are not extensively published, this document synthesizes findings from closely related pyridine and pyrimidine analogs to project a putative SAR profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the key structural determinants for the biological activity of this compound class.
Introduction: The this compound Scaffold - A Privileged Motif in Kinase Inhibition
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, including protein kinases. The this compound core combines several key features that make it a promising starting point for the design of potent and selective kinase inhibitors:
-
Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction in the hinge region of many kinase ATP-binding sites.
-
3-Hydroxyl Group: This group can serve as a crucial hydrogen bond donor and/or acceptor, anchoring the inhibitor to the target protein.
-
2-Chloro Group: The chlorine atom offers a site for further chemical modification through nucleophilic substitution, allowing for the exploration of different substituents to enhance potency and selectivity. Its electron-withdrawing nature also influences the electronics of the pyridine ring.
-
4-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can impact the pKa of the pyridine nitrogen and the hydroxyl group, influencing binding interactions. Furthermore, the -CF3 group significantly increases lipophilicity, which can enhance cell membrane permeability and bioavailability. It can also engage in favorable interactions with the target protein, such as dipole-dipole or hydrophobic interactions.
This guide will deconstruct the putative role of each of these substituents and explore how modifications at different positions on the pyridine ring are likely to impact biological activity, drawing parallels from established SAR studies of analogous compounds.
Putative Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is a projection based on the established roles of similar functional groups in related heterocyclic kinase inhibitors.
The Importance of the 3-Hydroxyl Group
The 3-hydroxyl group is predicted to be a key pharmacophoric feature. In many kinase inhibitors, a hydroxyl group in a similar position forms a critical hydrogen bond with the "gatekeeper" residue or other residues in the ATP-binding pocket.
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This duality allows for versatile interactions with the kinase active site.
-
Modification of the 3-OH Group:
-
Alkylation (O-R): Replacing the hydroxyl hydrogen with an alkyl group would eliminate its hydrogen bond donating ability, which is likely to be detrimental to activity. However, small alkyl ethers could explore new hydrophobic pockets.
-
Esterification (O-C(O)R): This would also remove the hydrogen bond donating capacity and is predicted to reduce potency.
-
The Role of the 2-Chloro Substituent
The chlorine atom at the 2-position is a versatile handle for chemical modification and also plays an electronic role.
-
Leaving Group for Synthesis: The 2-chloro position is susceptible to nucleophilic aromatic substitution, allowing the introduction of a wide variety of substituents (e.g., amines, ethers, thioethers) to probe for additional binding interactions.
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom reduces the basicity of the pyridine nitrogen. This can be crucial for optimal binding to the hinge region, as a highly basic nitrogen might lead to unfavorable interactions or poor pharmacokinetic properties.
-
Replacement of the 2-Chloro Group:
-
Other Halogens (F, Br, I): The activity is expected to vary based on the size and electronegativity of the halogen. Fluorine, being smaller and highly electronegative, might offer different electronic properties and potentially improved metabolic stability. Bromine and iodine are larger and more polarizable, which could lead to different steric and electronic interactions.
-
Small Alkyl or Amino Groups: Replacing the chloro group with small, non-polar groups like methyl might be tolerated if the space is available in the binding pocket. Small amino groups could introduce new hydrogen bonding opportunities.
-
The Influence of the 4-Trifluoromethyl Group
The -CF3 group at the 4-position is a powerful modulator of both physicochemical and biological properties.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability.
-
Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can lead to a longer half-life in vivo.
-
Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -CF3 group further modulates the electron density of the pyridine ring, influencing its binding properties.
-
Binding Interactions: The -CF3 group can participate in favorable hydrophobic and dipole-dipole interactions with the target protein.
-
Replacement of the 4-CF3 Group:
-
Other Electron-Withdrawing Groups (e.g., -CN, -NO2): While these groups also withdraw electron density, they have different steric and electronic profiles that would likely lead to altered activity.
-
Alkyl Groups (e.g., -CH3, -tBu): Replacing the -CF3 group with alkyl groups would decrease the electron-withdrawing effect and alter the lipophilicity and steric bulk, likely with a significant impact on potency.
-
Modifications at the 5- and 6-Positions
The 5- and 6-positions of the pyridine ring are key points for introducing substituents to improve potency, selectivity, and pharmacokinetic properties.
-
Small, Lipophilic Groups: Introduction of small alkyl or halogen substituents at these positions could probe for additional hydrophobic interactions in the active site.
-
Hydrogen Bond Donors/Acceptors: Introducing groups capable of hydrogen bonding (e.g., -NH2, -OH, -CONH2) could lead to new interactions with the protein and enhance potency.
-
Larger Substituents: Larger groups, such as substituted phenyl rings or other heterocyclic systems, could be introduced to target regions outside the immediate ATP-binding site, potentially leading to increased selectivity for certain kinases.
Visualizing the Structure-Activity Relationships
The following diagrams illustrate the key SAR principles discussed above.
Caption: Key structure-activity relationship points for the this compound scaffold.
Comparative Biological Activity of Structurally Related Analogs
While specific data for this compound analogs is scarce in the public domain, the following table presents IC50 values for structurally related pyridine-based kinase inhibitors to provide a comparative context.
| Compound/Analog Class | Target Kinase(s) | IC50 (nM) | Reference |
| Pyridin-3-yl pyrimidines | Bcr-Abl | 10-100 | [1] |
| 4-(Pyrazol-3-yl)-pyridines | JNK | 50-500 | [2] |
| 3-Hydroxypyridine-2-thiones | HDAC6, HDAC8 | 100-1000 | [3] |
| Pyridine-Ureas | VEGFR-2 | 3930-5000 | [4] |
| 2-Anilino-4-(pyridin-3-yl)pyrimidines | Various Kinases | 1-50 | N/A |
Note: The data in this table is for compounds with different core structures but sharing some key pharmacophoric features with the topic scaffold. It is intended to provide a general sense of the potency that can be achieved with substituted pyridine scaffolds.
Experimental Protocols
To facilitate the evaluation of new analogs based on the this compound scaffold, the following are detailed protocols for standard in vitro assays.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the potency of a compound in inhibiting a specific kinase.
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. The amount of phosphorylated product is detected using a specific antibody, often in a fluorescence resonance energy transfer (FRET) format. Inhibition of the kinase results in a decreased fluorescent signal.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody and GFP-Streptavidin, or similar FRET pair)
-
384-well, low-volume, non-binding microplates
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and biotinylated substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection reagent mixture (containing the Tb-labeled antibody and GFP-Streptavidin in TR-FRET buffer).
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) with excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percent inhibition (relative to DMSO controls) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value.[5]
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related structures, the 3-hydroxyl group is likely a key pharmacophore for hinge binding, while the 2-chloro and 4-trifluoromethyl groups offer opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties. The 5- and 6-positions are prime locations for introducing substituents to explore additional binding interactions and improve drug-like properties.
Future research in this area should focus on the systematic synthesis and biological evaluation of analogs to validate the putative SAR presented in this guide. The exploration of different substituents at the 2-, 5-, and 6-positions, coupled with in vitro kinase profiling and cell-based assays, will be crucial for identifying potent and selective clinical candidates. The experimental protocols provided herein offer a robust framework for such investigations.
References
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 2-Chloro-4-(trifluoromethyl)pyridin-3-OL
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-(trifluoromethyl)pyridin-3-OL. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar halogenated pyridines. It is crucial to handle this compound with a high degree of caution, assuming it may possess similar or greater hazards than its analogues.
Hazard Assessment: A Precautionary Approach
Given the chemical structure of this compound, we must anticipate a range of potential hazards based on related compounds. These include:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation or damage.[1][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4][5][6]
-
Organ Damage: Potential for damage to organs such as the central nervous system, liver, and peripheral nervous system through single or repeated exposure.[7]
-
Flammability: May be a combustible liquid or flammable solid.[2][6][7]
Due to the lack of specific toxicological data, this compound should be treated as a substance with unknown toxicity, warranting the highest level of protective measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][8] | Provides maximum protection from splashes and airborne particles. Always wear goggles under the face shield.[8] Eye protection should meet ANSI Z87.1 (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended).[9][10][11] | Halogenated pyridines can be absorbed through the skin. Inspect gloves for any signs of degradation or puncture before each use.[1] Practice proper glove removal techniques to avoid contaminating your skin.[1] |
| Body Protection | Flame-resistant lab coat.[8] | Protects against skin contact and potential splashes. A lab coat should be fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases).[1][4] | Required when working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosols or dust may be generated.[12] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][10]
-
Keep the container tightly closed and clearly labeled with the chemical name and appropriate hazard warnings.[1][5][10]
-
Store in a locked cabinet or other secured location to restrict access.[1][13]
Handling and Use
-
All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. [9][10]
-
Use the smallest practical quantity for the experiment to minimize potential exposure.
-
Ensure all lab equipment is clean and dry before use.
-
Avoid the formation of dust or aerosols.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
Spill Management
-
Minor Spills (inside a fume hood):
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
-
All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous waste.[1][3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3]
-
Do not dispose of this chemical down the drain.[1]
-
Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[1]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5][9][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5][13]
Always have the Safety Data Sheets of related compounds readily available for emergency responders.
Visualizing the Workflow
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
Conclusion
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. capotchem.com [capotchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



